A-61603
Description
a potent alpha1-adrenergic receptor agonist; structure given in first source
Properties
Molecular Formula |
C14H19N3O3S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
OQFCXJDXHCDLHX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 61603 A-61603 N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide |
Origin of Product |
United States |
Foundational & Exploratory
A-61603: A Profile of High Selectivity for the Alpha-1A Adrenoceptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the alpha-1A adrenergic receptor (α1A-AR).[1][2][3][4] This remarkable selectivity for the α1A subtype over the α1B and α1D subtypes has established this compound as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of α1A-adrenoceptors.[1] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing the quantitative data from key experiments and the methodologies employed.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is most evident in its binding affinity and functional potency at the three alpha-1 adrenoceptor subtypes. Data from various studies, primarily radioligand binding assays and functional assays measuring intracellular signaling, consistently demonstrate a significant preference for the α1A-AR.
Radioligand Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, this compound competes with a radiolabeled ligand for binding to the receptor subtypes. The resulting inhibition constant (Ki) or the concentration required to inhibit 50% of the radioligand binding (IC50) is a measure of the compound's affinity.
| Receptor Subtype | Binding Affinity (Fold Selectivity vs. α1A) | Reference |
| Alpha-1A | - | [5][6] |
| Alpha-1B | >660 | [5][6] |
| Alpha-1D | >660 | [5][6] |
Note: Specific Ki or IC50 values were not detailed in the provided search results, but the fold selectivity is consistently highlighted.
Functional Potency
Functional assays assess the ability of a compound to elicit a cellular response upon binding to the receptor. For Gq-coupled receptors like the α1-adrenoceptors, common functional readouts include phosphoinositide hydrolysis, calcium mobilization, and ERK1/2 phosphorylation.[5][6] The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.
| Receptor Subtype | Functional Assay | Potency (Relative to other subtypes) | Reference |
| Alpha-1A | Phosphoinositide Hydrolysis | More potent than norepinephrine | [1] |
| Alpha-1B | Phosphoinositide Hydrolysis | Less potent than at α1A | [1] |
| Alpha-1D | Phosphoinositide Hydrolysis | Less potent than at α1A | [1] |
| Alpha-1A | Calcium Mobilization, ERK1/2-Phosphorylation | High | [5][6] |
| Alpha-1B | Calcium Mobilization, ERK1/2-Phosphorylation | Significantly lower than α1A | [5][6] |
| Alpha-1D | Calcium Mobilization, ERK1/2-Phosphorylation | Significantly lower than α1A | [5][6] |
Studies in isolated tissues further corroborate the α1A selectivity of this compound. For instance, it is a potent agonist at α1A receptors in the rat vas deferens and canine prostate, while showing significantly lower potency at α1B sites in the rat spleen and α1D sites in the rat aorta.[1]
Experimental Methodologies
The determination of this compound's selectivity relies on well-established experimental protocols. Below are detailed descriptions of the key methodologies.
Radioligand Binding Assays
These assays are the gold standard for measuring the binding affinity of a ligand to a receptor.[7][8]
Objective: To determine the affinity (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.
General Protocol:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the specific alpha-1 adrenoceptor subtype.[9] This often involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[9]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the competing unlabeled ligand (this compound).[6][9] The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.[6]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters.[7][9] This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. The affinity of the competing ligand (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
A-61603: A Technical Guide to its Biological Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the α1A-adrenergic receptor subtype.[1][2][3] This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, pharmacological properties, and its effects in various physiological systems. The information presented is supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Biological Function: Selective α1A-Adrenergic Receptor Agonism
The primary biological function of this compound is to selectively bind to and activate α1A-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs).[4][5] This selective agonism triggers a cascade of intracellular signaling events, leading to a variety of physiological responses. The selectivity of this compound for the α1A subtype over α1B and α1D subtypes makes it a valuable tool for dissecting the specific roles of this receptor in different tissues and a potential therapeutic agent with a targeted mechanism of action.[1]
Mechanism of Action
Activation of α1A-adrenergic receptors by this compound initiates a well-characterized signaling pathway. As an agonist, this compound mimics the action of endogenous catecholamines like norepinephrine and epinephrine at the α1A receptor.[6]
Gq/11 Protein Coupling and Phospholipase C Activation
Upon binding of this compound, the α1A-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.[3] The activated α-subunit of Gq/11 then stimulates the membrane-bound enzyme phospholipase C (PLC).[3][6]
Second Messenger Generation
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Downstream Signaling Events
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] This increase in intracellular Ca2+ is a critical event that mediates many of the cellular responses to α1A-adrenergic stimulation.
-
DAG and Protein Kinase C Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to further cellular responses.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various experimental systems.
| Parameter | Receptor Subtype | Value | Species | Tissue/Cell Line | Reference |
| Binding Affinity (Ki) | α1A | 1.1 ± 0.2 nM | Rat | Cerebral Cortex | [1] |
| α1B | 39 ± 6 nM | Rat | Liver | [1] | |
| α1D | 120 ± 20 nM | Rat | Spleen | [1] | |
| Functional Potency (EC50) | α1A | 0.4 ± 0.1 nM | Rat | Vas Deferens | [1] |
| α1A | 6.9 nmol/L | Rat | Ventricular Myocytes (Ca2+ transients) | [2] | |
| α1A | 7.25 ± 0.18 (pEC50) | Porcine | Meningeal Artery | [7] | |
| α1B | 15 ± 2 nM | Rat | Spleen | [1] | |
| α1D | >1000 nM | Rat | Aorta | [1] |
| Selectivity Ratio (Ki) | |
| α1B / α1A | ~35-fold |
| α1D / α1A | ~109-fold |
Key Experimental Protocols
Radioligand Binding Assays
This method is used to determine the binding affinity of this compound for different adrenergic receptor subtypes.
-
Objective: To quantify the equilibrium dissociation constant (Ki) of this compound for α1A, α1B, and α1D adrenergic receptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for α1A, rat liver for α1B, rat spleen for α1D).
-
Radioligand: [3H]-Prazosin (a non-selective α1 antagonist).
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of this compound to stimulate the production of inositol phosphates, a downstream consequence of PLC activation.
-
Objective: To determine the potency (EC50) of this compound in stimulating phosphoinositide hydrolysis.
-
Materials:
-
Cells transfected with the α1A-adrenergic receptor.
-
[3H]-myo-inositol.
-
Culture medium.
-
LiCl (to inhibit inositol monophosphatase).
-
This compound at various concentrations.
-
Anion exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Label the cells by incubating them with [3H]-myo-inositol, which is incorporated into the cell membranes as [3H]-phosphatidylinositols.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl.
-
Stimulate the cells with varying concentrations of this compound.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using anion exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates produced using a scintillation counter.
-
Analyze the dose-response data to determine the EC50 value.
-
Physiological and Pathophysiological Roles
This compound has been utilized as a pharmacological tool to investigate the physiological roles of the α1A-adrenergic receptor in various systems.
-
Cardiovascular System: this compound has demonstrated cardioprotective effects.[4] Studies have shown that it can protect against cardiomyocyte death, prevent doxorubicin-induced cardiotoxicity, and restore right ventricular contractility in models of heart failure.[4] Interestingly, these beneficial effects were observed at doses that did not increase blood pressure, suggesting a potential therapeutic window.[4] Furthermore, this compound has been shown to reduce cardiac polyunsaturated fatty acids and endocannabinoid metabolites associated with inflammation.[4][5]
-
Urogenital System: this compound is a potent agonist at α1A receptors in the rat vas deferens and canine prostate, causing smooth muscle contraction.[1] This has implications for understanding the role of α1A receptors in benign prostatic hyperplasia and the regulation of urinary outflow.
-
Vascular System: In conscious rats, this compound induces a pressor response (an increase in blood pressure) at doses significantly lower than phenylephrine.[1] It has also been shown to cause contractions of the porcine meningeal artery.[7]
-
Metabolism: Activation of α1A-adrenergic receptors by this compound has been linked to alterations in cardiac metabolism, including a reduction in cardiac polyunsaturated fatty acids.[8] This suggests a role for this receptor subtype in regulating cardiac energy substrate utilization.
Conclusion
This compound is a powerful and selective pharmacological tool for the study of α1A-adrenergic receptor function. Its high affinity and selectivity for the α1A subtype have enabled researchers to elucidate the specific roles of this receptor in a variety of physiological and pathophysiological processes. The data summarized herein underscore the importance of this compound in advancing our understanding of adrenergic signaling and its potential as a lead compound for the development of novel therapeutics targeting the α1A-adrenergic receptor.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 61603 hydrobromide | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. A61603-induced contractions of the porcine meningeal artery are mediated by alpha1- and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Discovery and synthesis of A-61603
An In-depth Technical Guide to the Discovery and Synthesis of A-61603
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, known chemically as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective α1A-adrenergic receptor agonist.[1] Its discovery has provided a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the α1A-adrenoceptor subtype. This document provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies related to this compound. Quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using DOT language diagrams.
Discovery and Chemical Profile
This compound was identified as a novel and potent alpha-adrenoceptor agonist with remarkable selectivity for the α1A subtype over the α1B and α1D subtypes.[1] This selectivity has made it an invaluable tool for studying the specific functions of the α1A-adrenoceptor, particularly in the cardiovascular system and lower urinary tract.
Chemical Name: N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide hydrobromide[1][2] Molecular Formula: C₁₄H₁₉N₃O₃S[3] Molecular Weight: 390.29 g/mol (hydrobromide salt)[4]
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature, providing a pathway to obtain this selective agonist for research purposes.[1][4][5]
Synthetic Scheme Overview
The following diagram outlines the key logical steps involved in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. N-[(5S)-5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide | C14H19N3O3S | CID 10804826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of a Highly Selective α1A-Adrenoceptor Agonist: A Technical Guide to the Structure-Activity Relationship of A-61603 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, is a potent and highly selective agonist for the α1A-adrenergic receptor (α1A-AR).[1] This selectivity has made it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the α1A-AR subtype, distinguishing its functions from those of the closely related α1B- and α1D-ARs.[1][2] The α1A-AR is a G-protein coupled receptor (GPCR) that plays crucial roles in the cardiovascular and nervous systems, including the regulation of blood pressure, cardiac function, and cognition.[2][3] Understanding the precise molecular interactions that govern the binding and activation of the α1A-AR by this compound is paramount for the rational design of novel, subtype-selective therapeutic agents with improved efficacy and reduced side-effect profiles.
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. We will delve into the key structural features of this compound that dictate its high affinity and selectivity for the α1A-AR, supported by recent cryo-electron microscopy (cryo-EM) structural data. Furthermore, this guide presents detailed experimental protocols for the key assays used to evaluate the pharmacological properties of this compound and its derivatives, and summarizes the available quantitative data in a structured format.
Structure-Activity Relationship of this compound
The remarkable selectivity of this compound for the α1A-AR subtype is not merely a matter of chance but a result of a precise lock-and-key fit at the molecular level. Recent cryo-EM structures of this compound in complex with the activated α1A-AR have provided unprecedented insights into the binding pocket and the key interactions that underpin its subtype specificity.[2] The SAR of this compound can be dissected by examining the contribution of its principal chemical moieties: the imidazoline ring, the tetralin core with its hydroxyl and methanesulfonamide substituents.
Key Molecular Interactions for High Affinity and Selectivity
The binding of this compound to the α1A-AR is characterized by a network of interactions that stabilize the active conformation of the receptor.[2] These include:
-
Imidazoline Ring: The positively charged imidazoline group forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), specifically D3.32. This interaction is a common feature for many adrenergic agonists.[2]
-
Tetralin Core: The polycyclic aromatic ring of the tetralin core engages in π-π stacking interactions with two phenylalanine residues in transmembrane helix 6 (TM6), namely F6.51 and F6.52.[2]
-
Hydroxyl Group: The hydroxyl group on the tetralin ring forms a hydrogen bond with a serine residue in transmembrane helix 5 (TM5), S5.43.[2]
-
Methanesulfonamide Moiety: This group extends towards the extracellular side of the receptor and contributes to the overall binding affinity and selectivity.
Mutagenesis studies have confirmed the critical role of these residues in the binding and activation of the α1A-AR by this compound. Engineering the α1A-AR with mutations at these key sites leads to a significant reduction in its responsiveness to this compound, while introducing these residues into the α1B-AR can confer this compound sensitivity.[2]
Based on these structural insights, the following SAR for this compound analogs can be inferred:
-
Modifications to the Imidazoline Ring: Alterations that disrupt the positive charge or the ability to form the salt bridge with D3.32 would likely lead to a dramatic decrease in agonist activity.
-
Substitutions on the Tetralin Core: Modifications to the aromatic ring that alter its electron density or steric properties could affect the π-π stacking interactions with F6.51 and F6.52, thereby influencing binding affinity.
-
Removal or Alteration of the Hydroxyl Group: Eliminating the hydroxyl group would abolish the hydrogen bond with S5.43, likely reducing potency. Shifting its position on the ring would also be detrimental to binding.
-
Changes to the Methanesulfonamide Group: Modifications in this region could be explored to fine-tune selectivity and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the α1A-adrenoceptor subtype.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α1A | Radioligand Binding | Potency | At least 35-fold more potent than at α1b or α1d sites | [1] |
| α1A (rat vas deferens) | Functional Assay | Potency | 200- to 300-fold more potent than norepinephrine or phenylephrine | [1] | |
| α1A (canine prostate) | Functional Assay | Potency | 130- to 165-fold more potent than norepinephrine or phenylephrine | [1] | |
| α1B (rat spleen) | Functional Assay | Potency | 40-fold more potent than phenylephrine | [1] | |
| α1D (rat aorta) | Functional Assay | Potency | 35-fold less potent than at α1D sites | [1] | |
| α1A | Radioligand Binding | Selectivity | >660-fold selective for α1A over other subtypes | [4] |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its analogs for the α1-adrenoceptor subtypes.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A-, α1B-, or α1D-adrenoceptors.
-
[3H]prazosin (radioligand).
-
This compound or analog compounds (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound or analogs) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-selective antagonist like phentolamine (for non-specific binding) or 50 µL of the competitor dilution.
-
50 µL of [3H]prazosin at a concentration near its Kd.
-
150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]prazosin binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the functional activity of this compound and its analogs by quantifying their ability to induce intracellular calcium mobilization in cells expressing α1A-adrenoceptors.
1. Materials:
-
Cells stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound or analog compounds.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
2. Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Prepare serial dilutions of the agonist (this compound or analogs) in assay buffer.
-
Program the plate reader to measure the baseline fluorescence, then inject the agonist solution, and continue to measure the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Plot the net response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.
Visualizations
Caption: Signaling pathway of the α1A-adrenoceptor upon activation by this compound.
Caption: Workflow for the α1-adrenoceptor radioligand binding assay.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of agonist specificity of α1A-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A-61603: A Technical Guide for its Application as a Pharmacological Probe in Adrenergic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, is a potent and highly selective agonist for the α1A-adrenergic receptor subtype.[1] This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the α1A-adrenoceptor, distinguishing its functions from those of the α1B and α1D subtypes. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and visualization of associated signaling pathways and workflows.
Core Pharmacological Data of this compound
The utility of this compound as a selective α1A-adrenergic probe is underscored by its distinct binding affinity (Ki) and functional potency (pEC50) across the three α1-adrenoceptor subtypes. The following tables summarize the quantitative data for this compound at human α1A, α1B, and α1D receptors, providing a clear comparison of its pharmacological profile.
Table 1: Binding Affinity of this compound at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | pKi | Ki (nM) | Selectivity vs. α1A | Reference |
| α1A | [3H]-prazosin | CHO | 8.9 | 1.26 | - | [2] |
| α1B | [3H]-prazosin | CHO | <5 | >10,000 | >7900-fold | [2] |
| α1D | [3H]-prazosin | CHO | 6.2 | 631 | 500-fold | [2] |
Table 2: Functional Potency of this compound at Human α1-Adrenergic Receptor Subtypes (Calcium Mobilization)
| Receptor Subtype | Assay | Cell Line | pEC50 | EC50 (nM) | Selectivity vs. α1A | Reference |
| α1A | Calcium Mobilization | CHO | 8.1 | 7.94 | - | [2] |
| α1B | Calcium Mobilization | CHO | 6.5 | 316 | 40-fold | [2] |
| α1D | Calcium Mobilization | CHO | 6.5 | 316 | 40-fold | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures involving this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and laboratory workflows.
Signaling Pathway of this compound at the α1A-Adrenergic Receptor
Experimental Workflow for Radioligand Binding Assay
Experimental Workflow for Calcium Mobilization Assay
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-prazosin (specific activity ~80 Ci/mmol).
-
Unlabeled Competitor: this compound.
-
Non-specific determination: Phentolamine (10 µM).
-
96-well microplates.
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin (at a final concentration near its Kd, e.g., 0.25 nM), and 50 µL of binding buffer.
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of this compound at various concentrations (e.g., 10^-11 to 10^-5 M).
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of 10 µM phentolamine.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total and competition binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-prazosin used and Kd is the dissociation constant of [3H]-prazosin for the receptor.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound at human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000 cells per well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the wells and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
-
FLIPR Assay:
-
Prepare a stock solution of this compound in assay buffer and perform serial dilutions to create a range of concentrations.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) at regular intervals (e.g., every 1 second).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add a defined volume (e.g., 20 µL) of the this compound solutions to the corresponding wells.
-
Continue to monitor the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of this compound or a reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve). The pEC50 is the negative logarithm of the EC50.
-
Conclusion
This compound stands out as a highly selective and potent agonist for the α1A-adrenergic receptor. Its pharmacological profile, characterized by a significant affinity and functional preference for the α1A subtype, makes it an indispensable tool for researchers investigating the specific roles of this receptor in health and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in both binding and functional assays, enabling robust and reproducible experimental outcomes. The accompanying diagrams offer a clear visual representation of the underlying signaling mechanisms and experimental procedures, further aiding in the design and interpretation of studies utilizing this valuable pharmacological probe.
References
In Vitro Characterization of A-61603: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-61603, with the chemical name N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide, is a potent and highly selective agonist for the α1A-adrenergic receptor. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, summarizing its binding affinity and functional potency at the three α1-adrenoceptor subtypes: α1A, α1B, and α1D. Detailed experimental protocols for key characterization assays are provided, along with visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving the adrenergic system.
Pharmacological Profile of this compound
This compound is a well-established tool compound for studying the physiological and pathological roles of the α1A-adrenoceptor due to its high potency and selectivity. In radioligand binding assays, this compound demonstrates a significantly higher affinity for the human α1A-adrenoceptor subtype compared to the α1B and α1D subtypes.[1] This selectivity is primarily attributed to its binding affinity rather than functional efficacy.[1]
Functionally, this compound acts as an agonist, stimulating downstream signaling pathways upon binding to the α1A-adrenoceptor. This includes the canonical Gq/11 pathway, leading to phospholipase C (PLC) activation, subsequent inositol phosphate (IP) production, and mobilization of intracellular calcium.[2][3] Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating its activation of the MAPK/ERK signaling cascade.[1] While α1-adrenoceptors have been reported to modulate cyclic adenosine monophosphate (cAMP) levels, specific quantitative data on the effect of this compound on cAMP accumulation across the different α1-subtypes is not extensively documented in the current literature.[1]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the human α1A, α1B, and α1D-adrenoceptor subtypes. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.[1]
Table 1: Binding Affinity of this compound at Human α1-Adrenoceptor Subtypes [1]
| Receptor Subtype | Log KD | KD (nM) | Selectivity Ratio (fold) vs. α1A |
| α1A | -9.23 ± 0.05 | 0.59 | - |
| α1B | -6.41 ± 0.08 | 389 | 661 |
| α1D | -6.31 ± 0.11 | 490 | 831 |
KD values were calculated from Log KD values.
Table 2: Functional Potency of this compound at Human α1-Adrenoceptor Subtypes [1]
| Functional Assay | Receptor Subtype | pEC50 | EC50 (nM) |
| Calcium Mobilization | α1A | 8.80 ± 0.09 | 1.58 |
| α1B | 6.09 ± 0.15 | 813 | |
| α1D | 6.00 ± 0.11 | 1000 | |
| ERK1/2 Phosphorylation | α1A | 8.52 ± 0.11 | 3.02 |
| α1B | < 5 | > 10,000 | |
| α1D | < 5 | > 10,000 |
EC50 values were calculated from pEC50 values.
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling Pathways
Activation of α1A-adrenoceptors by this compound initiates a cascade of intracellular events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which can be measured as an increase in intracellular calcium concentration. Both DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC), which in turn can phosphorylate various downstream targets, including components of the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically follows a standardized workflow, beginning with the preparation of cells expressing the target receptors, followed by specific assays to determine binding affinity and functional activity.
Experimental Protocols
Radioligand Binding Assay (Whole-Cell)
This protocol is adapted from the methodology described by Proudman et al., 2021.[1]
-
Objective: To determine the binding affinity (KD) of this compound for α1-adrenoceptor subtypes.
-
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled antagonist (e.g., [3H]-prazosin) from the receptor is measured.
-
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]-prazosin (radioligand).
-
This compound (unlabeled competitor).
-
Tamsulosin (for non-specific binding determination).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid.
-
Microplates (48-well).
-
Scintillation counter.
-
-
Procedure:
-
Seed the stably transfected CHO cells into 48-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Prepare serial dilutions of this compound.
-
To each well, add a fixed concentration of [3H]-prazosin and varying concentrations of this compound.
-
For total binding, add only [3H]-prazosin.
-
For non-specific binding, add [3H]-prazosin and a high concentration of an appropriate unlabeled antagonist (e.g., 10 µM tamsulosin).
-
Incubate the plates at 37°C for a sufficient time to reach equilibrium.
-
Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) by non-linear regression.
-
Calculate the KD value using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol is based on the methodology described by Proudman et al., 2021.[1]
-
Objective: To determine the functional potency (EC50) of this compound in stimulating intracellular calcium release.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by this compound and subsequent intracellular calcium release, the dye fluoresces, and the change in fluorescence intensity is measured.
-
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Microplates (96- or 384-well, black-walled, clear bottom).
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Seed the stably transfected CHO cells into microplates and allow them to attach overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the responses (e.g., as a percentage of the maximum response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression.
-
ERK1/2 Phosphorylation Assay
This protocol is based on the methodology described by Proudman et al., 2021.[1]
-
Objective: To determine the functional potency (EC50) of this compound in inducing ERK1/2 phosphorylation.
-
Principle: Receptor activation by this compound leads to the phosphorylation of ERK1/2. The amount of phosphorylated ERK1/2 is quantified using a sensitive immunoassay, such as an AlphaScreen SureFire kit.
-
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
This compound.
-
Serum-free medium.
-
AlphaScreen SureFire p-ERK1/2 Assay Kit (or similar).
-
Microplates (384-well).
-
Plate reader capable of AlphaScreen detection.
-
-
Procedure:
-
Seed the stably transfected CHO cells into 384-well plates and grow to confluence.
-
Serum-starve the cells for a few hours prior to the experiment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the AlphaScreen acceptor beads and donor beads to the cell lysate.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Determine the EC50 value by non-linear regression.
-
Conclusion
This compound is a powerful pharmacological tool characterized by its high potency and remarkable selectivity for the α1A-adrenoceptor subtype. Its in vitro profile, defined by high binding affinity and functional agonism at the α1A receptor, underpins its utility in elucidating the specific roles of this receptor subtype in various physiological and disease states. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of targeting the α1A-adrenoceptor. Future investigations providing a complete quantitative comparison of its effects on phosphoinositide hydrolysis and cAMP accumulation across all α1-subtypes would further enhance our understanding of its signaling profile.
References
- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A-61603 and its Impact on Phosphoinositide Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective α1A-adrenoceptor agonist, A-61603, and its effects on the phosphoinositide hydrolysis signaling cascade. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows to support further research and development in this area.
Introduction to this compound
This compound, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the α1A-adrenergic receptor subtype.[1] Its selectivity makes it a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of the α1A-adrenoceptor, distinguishing its actions from those mediated by the α1B and α1D subtypes.[1][2] The primary signaling mechanism initiated by the activation of α1A-adrenoceptors, including by this compound, is the stimulation of phosphoinositide hydrolysis.[1][2][3][4][5][6]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| Human α1A-adrenoceptor | CHO cells | [3H]-prazosin | 0.25 | [7] |
| Human α1B-adrenoceptor | CHO cells | [3H]-prazosin | 165 | [7] |
| Human α1D-adrenoceptor | CHO cells | [3H]-prazosin | >1000 | [7] |
Ki represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors.
Table 2: Functional Potency of this compound in Stimulating Downstream Signaling
| Assay | Cell/Tissue Type | Parameter | EC50 (nM) | Fold Potency vs. Norepinephrine | Reference |
| Phosphoinositide Hydrolysis | Fibroblast cells (transfected with α1a receptors) | Inositol Phosphate Accumulation | More potent | - | [1] |
| Calcium Mobilization | CHO cells (human α1A-adrenoceptor) | Intracellular Ca2+ increase | 0.18 | - | [7] |
| Calcium Transients | Rat ventricular myocytes | Spontaneous Ca2+ transients | 6.9 | - | |
| Contraction | Rat vas deferens | Contractile response | - | 200-300 | [1] |
| Contraction | Canine prostate strips | Contractile response | - | 130-165 | [1] |
EC50 represents the concentration of this compound that produces 50% of the maximal response.
Signaling Pathway of this compound-Mediated Phosphoinositide Hydrolysis
Activation of the α1A-adrenoceptor by this compound initiates a well-defined signaling cascade. The receptor is coupled to the heterotrimeric G-protein, Gq.[2][8] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC).[8][9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9][11] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses.
Caption: this compound signaling pathway leading to phosphoinositide hydrolysis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on phosphoinositide hydrolysis and related signaling events.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for different α1-adrenoceptor subtypes.
Objective: To determine the Ki of this compound for α1A, α1B, and α1D adrenoceptors.
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]-prazosin (radioligand).
-
This compound (unlabeled competitor ligand).
-
Tamsulosin (for non-specific binding determination).
-
Serum-free media.
-
Scintillation counter.
Protocol:
-
Culture CHO cells expressing the desired receptor subtype to confluence in appropriate culture plates.
-
Incubate the whole cells with a fixed concentration of [3H]-prazosin.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
For each receptor subtype, determine non-specific binding using a high concentration of a suitable antagonist (e.g., 10 µM tamsulosin for α1A and α1B).
-
Incubate the plates for 2 hours at 37°C in serum-free media.[7]
-
Following incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of [3H]-prazosin binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[12]
Caption: Workflow for a radioligand binding assay.
Inositol Phosphate Accumulation Assay
This functional assay directly measures the product of phosphoinositide hydrolysis.
Objective: To quantify the this compound-stimulated production of inositol phosphates (IPs).
Materials:
-
HEK-293 cells transduced with the α1A-adrenoceptor.
-
[3H]-myo-inositol.
-
Inositol-free medium.
-
This compound.
-
Perchloric acid.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Protocol:
-
Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 18-24 hours to allow for incorporation into membrane phosphoinositides.[12][13]
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 20 minutes).[12]
-
Terminate the reaction by adding ice-cold perchloric acid to extract the soluble inositol phosphates.
-
Neutralize the extracts.
-
Separate the total inositol phosphates from free inositol and other cellular components using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 of this compound.
Caption: Workflow for an inositol phosphate accumulation assay.
Calcium Mobilization Assay
This assay measures the downstream consequence of IP3 production, which is the release of intracellular calcium.
Objective: To measure the increase in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing the α1A-adrenoceptor.
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).[11]
-
This compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[11][14]
Protocol:
-
Plate the cells in a multi-well plate (e.g., 96-well or 384-well).
-
Load the cells with a cell-permeable calcium-sensitive fluorescent dye by incubating them with the dye for a specific time at 37°C.[14]
-
Wash the cells to remove excess dye.
-
Place the plate into a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analyze the data to determine the peak fluorescence change and calculate the EC50 for this compound-induced calcium mobilization.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a powerful research tool due to its high potency and selectivity for the α1A-adrenoceptor. Its primary mechanism of action involves the stimulation of phosphoinositide hydrolysis, a critical signaling pathway with diverse physiological consequences. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers investigating the roles of the α1A-adrenoceptor in health and disease, and for professionals involved in the development of novel therapeutics targeting this receptor. The detailed understanding of this compound's effects on phosphoinositide hydrolysis is fundamental to advancing these fields.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of stimulation of phosphoinositide hydrolysis by alpha 1-adrenergic agonists in adult rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenergic receptor stimulated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenergic receptor-mediated phosphoinositide hydrolysis and prostaglandin E2 formation in Madin-Darby canine kidney cells. Possible parallel activation of phospholipase C and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of alpha1-adrenergic receptors and their involvement in phosphoinositide hydrolysis in the frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of agonist specificity of α1A-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SnapShot: Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A-61603 Induced Calcium Transients in Ventricular Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-61603 is a potent and highly selective α1A-adrenergic receptor (α1A-AR) agonist.[1] In the intricate signaling landscape of the heart, α1-adrenergic receptors play a crucial role in modulating cardiac function. Specifically, in ventricular myocytes, the activation of the α1A-AR subtype by agonists like this compound initiates a signaling cascade that culminates in alterations of intracellular calcium ([Ca2+]i) dynamics, influencing the contractile force of the heart muscle. This positive inotropic effect is of significant interest in the context of cardiac pathophysiology and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced calcium transients in ventricular myocytes.
Signaling Pathways
The intracellular signaling cascade initiated by this compound in ventricular myocytes is primarily mediated by the Gq alpha subunit of its G-protein coupled receptor. Upon binding of this compound to the α1A-adrenoceptor, a conformational change activates the associated Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the sarcoplasmic reticulum (SR), a specialized intracellular calcium store. The binding of IP3 to its receptor triggers the release of Ca2+ from the SR into the cytosol, leading to an increase in the intracellular calcium concentration and contributing to the global calcium transient that initiates myocyte contraction. While direct quantitative data on this compound's effect on calcium transient parameters is not extensively detailed in the available literature, the established Gq-PLC-IP3 pathway strongly supports its role in modulating intracellular calcium release.
Quantitative Data Summary
Table 1: Effect of this compound on ERK Activation in Myocytes
| Cell Type | Parameter | This compound Concentration | Result | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | ERK Activation (EC50) | 6 nM | Potent activation | [2] |
| Adult Mouse Ventricular Myocytes (AMVMs) | ERK Activation (EC50) | Not specified | Activates ERK | [2] |
Table 2: Functional Effects of this compound in Ventricular Myocytes
| Species | Cell Type | Parameter | This compound Concentration | Observation | Reference |
| Mouse | Wild-Type Adult Ventricular Myocytes | Contraction | 100 nmol/l | Changed contraction in 64% of myocytes | [3] |
| Mouse | Wild-Type Adult Ventricular Myocytes | Positive Inotropic Effect | 100 nmol/l | Observed in a subset of responding cells | [3] |
| Mouse | Wild-Type Adult Ventricular Myocytes | Negative Inotropic Effect | 100 nmol/l | Observed in a subset of responding cells | [3] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
A standard enzymatic digestion protocol is utilized for the isolation of ventricular myocytes.
-
Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., rat or mouse) according to approved institutional guidelines. Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.
-
Cannulation and Perfusion: Cannulate the aorta on a Langendorff apparatus and perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV) in calcium-free Tyrode's solution. Perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Myocyte Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium Kraft-Brühe (KB) solution. Gently triturate the tissue with a pipette to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension to avoid calcium paradox. This is typically done in a stepwise manner, increasing the calcium concentration incrementally.
-
Cell Harvesting: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the myocytes to settle by gravity and resuspend them in the desired experimental buffer.
Measurement of Intracellular Calcium Transients
The following protocol outlines the measurement of calcium transients in isolated ventricular myocytes using a fluorescent calcium indicator.
-
Dye Loading: Incubate the isolated ventricular myocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Rhod-2 AM) in a physiological buffer at room temperature for a specified duration (typically 20-30 minutes).
-
Cell Plating: Plate the dye-loaded myocytes onto laminin-coated coverslips in a perfusion chamber mounted on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfusion: Continuously perfuse the cells with a physiological saline solution (e.g., Tyrode's solution containing 1.8 mM CaCl2) at a constant temperature (e.g., 37°C).
-
Electrical Field Stimulation: Electrically stimulate the myocytes to contract at a fixed frequency (e.g., 1 Hz) using platinum field electrodes connected to a stimulator.
-
Baseline Recording: Record baseline calcium transients for a stable period before the application of this compound.
-
This compound Application: Introduce this compound at the desired concentrations into the perfusion solution.
-
Data Acquisition: Acquire fluorescence images or line-scan data at a high temporal resolution to capture the kinetics of the calcium transients. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. For single-wavelength dyes like Fluo-4, excite at ~488 nm and record emission at ~520 nm.
-
Data Analysis: Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including:
-
Amplitude: The peak fluorescence intensity (F) normalized to the baseline fluorescence (F0), expressed as F/F0.
-
Time to Peak (TTP): The time taken from the stimulus to reach the peak of the transient.
-
Decay Kinetics: The rate at which the calcium concentration returns to baseline, often quantified by the time constant (tau) of an exponential fit to the decay phase or the time to 50% decay (T50).
-
Conclusion
This compound, as a selective α1A-adrenergic receptor agonist, modulates intracellular calcium signaling in ventricular myocytes through the canonical Gq-PLC-IP3 pathway. This mechanism underlies its positive inotropic effects on the heart muscle. While the precise quantitative impact of this compound on the kinetics of calcium transients requires further detailed investigation, the established signaling cascade and observed effects on myocyte contraction provide a solid foundation for its study. The experimental protocols outlined in this guide offer a robust framework for researchers to further elucidate the specific dose-dependent effects of this compound and similar compounds on cardiomyocyte calcium homeostasis, which is critical for the development of novel cardiac therapies.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]
- 3. Adrenergic Receptors in Individual Ventricular Myocytes: The Beta-1 and Alpha-1B Are in All Cells, the Alpha-1A Is in a Subpopulation, and the Beta-2 and Beta-3 Are Mostly Absent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A-61603 Protocol for In Vitro Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-61603 is a potent and highly selective agonist for the α1A-adrenergic receptor (α1A-AR).[1] This synthetic compound is a valuable tool for in vitro studies investigating the physiological and pathophysiological roles of the α1A-AR in various cell types. Its high affinity and selectivity for the α1A subtype over α1B and α1D subtypes make it an ideal pharmacological probe to dissect α1A-AR-mediated signaling pathways and cellular responses.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments, including the analysis of intracellular calcium mobilization, assessment of cell viability, and characterization of receptor binding.
Mechanism of Action
This compound selectively binds to and activates the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR). Upon activation, the α1A-AR primarily couples to the Gq/11 family of G proteins.[2] This coupling initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[2] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a multitude of cellular responses, including smooth muscle contraction, cell growth, and proliferation.[2]
Furthermore, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[3] This activation is implicated in the pro-survival effects of this compound observed in cardiomyocytes.[3] Interestingly, some studies suggest that this compound, as an imidazoline compound, may act as a biased agonist, potentially favoring certain downstream signaling pathways over others, such as cAMP signaling, under specific cellular contexts.[4]
Quantitative Data
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue | Reference |
| α1A-Adrenergic Receptor | ~1 | Human | CHO cells | [5] |
| α1B-Adrenergic Receptor | >660 | Human | CHO cells | [5] |
| α1D-Adrenergic Receptor | >660 | Human | CHO cells | [5] |
Table 2: Potency (EC50) of this compound in Functional Assays
| Assay | Cell Type | EC50 (nM) | Reference |
| ERK Activation | Neonatal Rat Ventricular Myocytes | 6 | [3] |
| ERK Activation | Human iPSC-derived Cardiomyocytes | 5 | [6] |
| ERK Activation | Cultured Mouse Cardiomyocytes | 23 | [6] |
| Protection against Doxorubicin-induced Toxicity | Cultured Mouse Cardiomyocytes | 14 | [6] |
| Phosphoinositide Hydrolysis | Fibroblast cells transfected with α1a receptors | More potent than norepinephrine | [1] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the α1A-adrenergic receptor (e.g., HEK293 cells stably expressing α1A-AR, primary cardiomyocytes)
-
This compound hydrobromide
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 2-5 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.
-
Measurement:
-
Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X this compound solution into the wells to achieve the final desired concentrations.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes to capture the calcium transient.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio ΔF/F0. Plot the dose-response curve and calculate the EC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the protective effect of this compound against cytotoxicity induced by a stressor (e.g., doxorubicin) using the MTT assay, which measures mitochondrial metabolic activity.
Materials:
-
Cardiomyocytes or other relevant cell type
-
This compound hydrobromide
-
Cytotoxic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce the cytotoxic agent (e.g., doxorubicin) to the wells, with and without this compound pre-treatment. Include control wells with no treatment, this compound alone, and cytotoxic agent alone.
-
Incubate for the desired duration of the toxicity study (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. Compare the viability of cells treated with the cytotoxic agent alone to those pre-treated with this compound to determine its protective effect.
Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the α1A-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the α1A-adrenergic receptor
-
This compound hydrobromide
-
Radiolabeled antagonist with known high affinity for the α1A-AR (e.g., [3H]-Prazosin)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer
-
This compound at various concentrations (or vehicle for total binding)
-
Radiolabeled antagonist at a fixed concentration (typically at or below its Kd)
-
Cell membranes
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the α1A-adrenergic receptor.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cheslerlab.org [cheslerlab.org]
Application Note and Protocol: Preparation of A-61603 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of A-61603 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective α1A-adrenoceptor agonist, crucial for research in cardiovascular systems and adrenergic signaling.[1][2][3][4] Adherence to this protocol will ensure the accurate concentration, stability, and optimal performance of the this compound stock solution in various experimental applications.
This compound Properties and Data
This compound hydrobromide is a small molecule modulator that acts as a selective agonist for the α1A-adrenergic receptor.[2][4] It is significantly more potent at the α1A subtype than at the α1B or α1D sites, making it a valuable tool for dissecting adrenergic receptor function.[1][4]
Table 1: Quantitative Data for this compound Hydrobromide
| Property | Value | Source |
| Full Chemical Name | N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide hydrobromide | [1][2] |
| Molecular Formula | C₁₄H₁₉N₃O₃S · HBr | [1][2] |
| Molecular Weight | 390.3 g/mol | [2] |
| CAS Number | 107756-30-9 | [1][2] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility in DMSO | 20 mg/mL | [2] |
| Storage (Solid) | Desiccate at +4°C | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [5] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, ensuring it does not exceed the maximum solubility.
2.1. Materials and Equipment
-
This compound hydrobromide powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Analytical balance
-
Fume hood
-
Sterile, amber, or light-protecting microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
2.2. Calculation for 10 mM Stock Solution
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for preparing 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 390.3 g/mol / 1000
-
Mass (mg) = 3.903 mg
-
Therefore, 3.903 mg of this compound hydrobromide is needed to prepare 1 mL of a 10 mM stock solution.
2.3. Step-by-Step Procedure
-
Safety First: Don all necessary PPE. All handling of solid this compound and DMSO should be performed inside a certified fume hood.
-
Equilibration: Allow the this compound hydrobromide vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 3.903 mg) using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials.[5]
-
Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots upright at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Mandatory Visualizations
3.1. Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
3.2. Signaling Pathway of this compound
Caption: this compound signaling via the Gq-PLC-IP3 pathway.
References
- 1. A 61603 hydrobromide | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A-61603 Solubility and Stability in Physiological Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of A-61603, a potent and selective α1A-adrenergic receptor agonist. Understanding these parameters is critical for designing and interpreting in vitro and in vivo experiments, ensuring data accuracy and reproducibility. This document includes known solubility data, protocols for preparing solutions, and methodologies for determining solubility and stability in user-specific physiological buffers.
This compound Overview and Properties
This compound is a valuable research tool for studying adrenergic function and the physiological roles regulated by the α1A-adrenoceptor subtype.[1][2] It has been shown to be at least 35-fold more potent at α1A receptors than at α1B or α1D subtypes.[1] Its biological activity includes inducing increases in spontaneous Ca2+ transients in ventricular myocytes and stimulating phosphoinositide hydrolysis.[1]
| Property | Value |
| Full Chemical Name | N-[5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide hydrobromide |
| Molecular Formula | C₁₄H₁₉N₃O₃S·HBr |
| Molecular Weight | 390.29 g/mol |
| CAS Number | 107756-30-9 |
| Appearance | White to off-white solid |
Solubility of this compound
The solubility of this compound can be influenced by the solvent, pH, and temperature. While specific data in physiological buffers is limited, solubility in common laboratory solvents has been reported.
2.1 Reported Solubility Data
| Solvent | Maximum Concentration | Notes |
| Water | 50 mg/mL (approx. 128.1 mM) | |
| DMSO | 20 mg/mL (approx. 51.24 mM) | Requires sonication and warming.[3] Use freshly opened DMSO as it is hygroscopic.[3] |
| 1 mM HCl | 10 mM stock solution prepared[4] | Used for stabilization of the solution.[4] |
2.2 Protocol for Preparation of Stock Solutions
Proper preparation and storage of stock solutions are crucial for maintaining the compound's activity.
Materials:
-
This compound hydrobromide powder
-
Solvent of choice (e.g., sterile water, DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (for DMSO)
Procedure:
-
Calculate Required Mass: Based on the desired concentration and volume, calculate the mass of this compound needed. For example, for 10 mL of a 10 mM stock solution (MW = 390.29), you would need: 0.01 L * 0.01 mol/L * 390.29 g/mol = 0.039 g or 39 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
For Water: Add the appropriate volume of sterile water to the powder. Vortex thoroughly until fully dissolved.
-
For DMSO: Add the appropriate volume of fresh DMSO. Vortex, then sonicate in a water bath with gentle warming until the solution is clear.[3]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
The solid compound should be stored desiccated at +4°C.
-
2.3 Protocol for Determining Solubility in Physiological Buffer
Since solubility can vary between different buffers (e.g., PBS, HBSS, Cell Culture Media), it is recommended to determine the empirical solubility in your specific buffer.
References
Application Notes and Protocols for A-61603 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of A-61603, a potent and selective α1A-adrenergic receptor agonist, for in vivo studies in mice. This document covers established dosages, administration protocols, and key experimental considerations to facilitate reproducible and effective research.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the α1A-adrenergic receptor. It has demonstrated significant potential in preclinical studies, particularly in the context of cardiovascular research where it has shown cardioprotective effects.[1] Its high selectivity for the α1A subtype over α1B and α1D receptors makes it a precise tool for dissecting signaling pathways.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in mice.
Table 1: Reported In Vivo Dosages of this compound in Mice
| Dosage Range | Administration Route | Study Context | Key Findings | Reference(s) |
| 10 ng/kg/day | Subcutaneous (s.c.) Osmotic Minipump | Cardioprotection, Doxorubicin-induced cardiotoxicity, Right heart failure | Subpressor dose; Activates cardiac ERK without altering blood pressure.[1][2] | [1][2] |
| 0.01 - 10 µg/kg/day | Subcutaneous (s.c.) Osmotic Minipump | Dose-response for ERK activation | Established dose-dependent increase in cardiac ERK phosphorylation.[1] | [1] |
| 0.3 µg/kg (EC50) | Intravenous (i.v.) Infusion | Pressor response | Determined the dose required to elicit a half-maximal increase in mean arterial pressure.[3] | [3] |
Table 2: Vehicle and Formulation
| Component | Concentration | Purpose | Reference(s) |
| Vitamin C | 100 µM | Antioxidant to prevent degradation of this compound. | [1][2] |
| Sodium Chloride (NaCl) | 0.9% | Isotonic saline for vehicle compatibility. | [2] |
Signaling Pathway
This compound exerts its effects by selectively activating the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation primarily initiates a Gq-protein signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling, including the Ras-Raf-MEK-ERK (MAPK) pathway.
References
- 1. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK1/2-ERK1/2 mediates alpha1-adrenergic receptor-stimulated hypertrophy in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic A-61603 Administration via Osmotic Pump
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic in vivo administration of A-61603, a potent and selective α1A-adrenergic receptor agonist, using osmotic pumps. This methodology is critical for long-term studies investigating the physiological and pathophysiological roles of α1A-adrenergic receptor signaling.
Introduction to this compound
N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide (this compound) is a highly selective and potent agonist for the α1A-adrenergic receptor subtype.[1][2] Its selectivity makes it a valuable tool for dissecting the specific functions of this receptor in various biological systems. Chronic administration via osmotic pumps allows for continuous and stable plasma concentrations of the compound, which is essential for studying long-term effects and avoiding the stress and variability associated with repeated injections.[3] In preclinical studies, chronic this compound administration has been utilized to investigate its cardioprotective effects and its role in regulating inflammation.[4][5][6][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving chronic this compound administration in mice.
Table 1: In Vivo Dosage and Administration Details
| Parameter | Details | Reference |
| Animal Model | Male C57Bl6J mice | [4] |
| Administration Route | Subcutaneous (s.c.) via osmotic minipump (Alzet) | [1][4] |
| Dosage Range | 0.01 - 10 µg/kg/day | [1][10] |
| Common Subpressor Dose | 10 ng/kg/day | [1][4] |
| Duration of Infusion | 7 days | [1][4] |
| Vehicle | 100 µM Vitamin C in 0.9% NaCl | [1][4] |
Table 2: Reported In Vivo Effects of Chronic this compound Administration
| Finding | Dosage | Duration | Effect | Reference |
| Cardiac ERK Activation | 0.01 - 10 µg/kg/day | 7 days | Up to 2.8-fold increase in ventricular phospho-ERK (EC50 = 9 ng/kg/day) | [1][10] |
| Blood Pressure | 10 ng/kg/day | 7 days | No significant change | [4] |
| Cardiac Metabolome | 10 ng/kg/day | 7 days | ~25% decrease in cardiac arachidonic acid | [4] |
| Cardioprotection | 10 ng/kg/day | 7 days | Increased survival and improved cardiac function in a doxorubicin-induced cardiomyopathy model | [1][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Osmotic Pump Loading
Materials:
-
This compound hydrobromide (M. Wt: 390.29)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile L-Ascorbic acid (Vitamin C)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Prepare a sterile stock solution of 10 mM L-Ascorbic acid in sterile 0.9% NaCl.
-
Dilute the stock solution to a final concentration of 100 µM L-Ascorbic acid in sterile 0.9% NaCl. This will serve as the vehicle.
-
Filter the final vehicle solution through a 0.22 µm sterile filter.
-
-
Prepare this compound Solution:
-
This compound hydrobromide is soluble in water.[5]
-
Calculate the required amount of this compound based on the desired dose, the pump's flow rate, and the duration of the study.
-
Example Calculation for a 10 ng/kg/day dose in a 25g mouse using an Alzet Model 1007D pump (0.5 µl/hr):
-
Daily dose = 10 ng/kg/day * 0.025 kg = 0.25 ng/day
-
Pump flow rate = 0.5 µl/hr * 24 hr/day = 12 µl/day
-
Required concentration = 0.25 ng/day / 12 µl/day = 0.0208 ng/µl or 20.8 µg/L
-
-
-
On a sterile analytical balance, weigh the calculated amount of this compound hydrobromide.
-
Dissolve the this compound in the prepared vehicle to achieve the final desired concentration.
-
Gently vortex until the compound is fully dissolved.
-
Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter.
-
-
Pump Loading:
-
Following the osmotic pump manufacturer's instructions, aseptically fill the pumps with the sterile this compound solution or vehicle.
-
Ensure no air bubbles are trapped in the pump reservoir.
-
Prime the pumps as per the manufacturer's guidelines before implantation.
-
Protocol 2: Subcutaneous Osmotic Pump Implantation in Mice
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, scissors, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile gauze
-
Warming pad
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate and approved anesthetic protocol.
-
Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave the fur from the dorsal mid-scapular region.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Implantation:
-
Make a small midline incision (approximately 1 cm) in the skin over the shaved area.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump. The pocket should be directed caudally from the incision.
-
Insert the primed osmotic pump into the subcutaneous pocket, delivery portal first.
-
Ensure the pump sits comfortably within the pocket and does not put pressure on the incision site.
-
-
Wound Closure and Recovery:
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per your institution's approved protocol.
-
Place the animal on a warming pad until it has fully recovered from anesthesia.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
-
Visualization of Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound chronic administration.
References
- 1. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 61603 hydrobromide | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 6. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for ERK Phosphorylation Assay Using A-61603
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204 is a critical activation step, making it a widely studied readout for the activity of various upstream signaling pathways, including those initiated by G protein-coupled receptors (GPCRs).
A-61603 is a potent and highly selective agonist for the α1A-adrenergic receptor, a member of the GPCR family.[1] Activation of the α1A-adrenergic receptor by this compound initiates a downstream signaling cascade that leads to the phosphorylation and activation of ERK.[1][2] Monitoring the level of ERK phosphorylation in response to this compound stimulation provides a robust method to study the pharmacology of the α1A-adrenergic receptor and to screen for novel modulators of this pathway.
These application notes provide a detailed protocol for a cell-based ERK phosphorylation assay using this compound, employing the sensitive and high-throughput AlphaScreen® SureFire® p-ERK1/2 assay technology.
Signaling Pathway
The binding of this compound to the α1A-adrenergic receptor (α1A-AR) initiates a signal transduction cascade that culminates in the phosphorylation of ERK. This process can involve multiple intracellular signaling molecules.
Experimental Protocols
This protocol is optimized for a 96-well plate format using Human Embryonic Kidney 293 (HEK293) cells expressing the α1A-adrenergic receptor and the AlphaScreen® SureFire® p-ERK1/2 Assay Kit.
Materials and Reagents
-
HEK293 cells stably or transiently expressing the human α1A-adrenergic receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrobromide (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
AlphaScreen® SureFire® p-ERK1/2 Assay Kit (PerkinElmer or equivalent)
-
96-well cell culture plates (clear bottom, white or black walls recommended for luminescence assays)
-
Multichannel pipette
-
Plate reader capable of AlphaScreen® detection
Cell Culture and Seeding
-
Culture HEK293-α1A-AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 25,000 to 50,000 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
Serum Starvation
-
After 24 hours of incubation, gently aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of serum-free DMEM.
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate the cells for at least 4 hours (or overnight) at 37°C and 5% CO2 to reduce basal levels of ERK phosphorylation.
Compound Preparation and Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Gently aspirate the serum-free medium from the cells.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of serum-free DMEM with the corresponding DMSO concentration.
-
Incubate the plate at 37°C for the desired stimulation time. A time-course experiment is recommended to determine the optimal stimulation time, which is often between 5 and 15 minutes for ERK phosphorylation.[4]
Cell Lysis and Assay Procedure (AlphaScreen® SureFire® Protocol)
-
Following stimulation, carefully remove the medium from the wells.
-
Add 50 µL of the Lysis Buffer provided in the AlphaScreen® SureFire® kit to each well.
-
Incubate the plate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
-
Prepare the Acceptor Mix and Donor Mix according to the kit's instructions.
-
Transfer 10 µL of the cell lysate from each well to a 384-well white ProxiPlate (or a similar low-volume white plate).
-
Add 5 µL of the prepared Acceptor Mix to each well containing the lysate.
-
Seal the plate and incubate for 2 hours at room temperature, protected from light.
-
Add 5 µL of the prepared Donor Mix to each well.
-
Seal the plate and incubate for another 2 hours at room temperature, protected from light.
-
Read the plate on an AlphaScreen-capable plate reader.
Experimental Workflow
Data Presentation
The following table summarizes the key quantitative parameters for this compound in inducing ERK phosphorylation.
| Parameter | Value | Cell Type | Assay Method | Reference |
| EC50 | 5 nM | Human Cardiomyocytes | Not Specified | [5] |
| EC50 | 6 nM | Neonatal Rat Cardiomyocytes | Not Specified | [5] |
| EC50 | 23 nM | Cultured Mouse Cardiomyocytes | Not Specified | [5] |
| Optimal Stimulation Time | 5 - 15 minutes | Various | Western Blot, AlphaScreen | [4] |
| Concentration Range | 0.1 nM - 1 µM | HEK293 | AlphaScreen SureFire |
Note: The EC50 values can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Conclusion
This document provides a comprehensive protocol and supporting information for conducting an ERK phosphorylation assay using the selective α1A-adrenergic receptor agonist, this compound. The detailed methodology, signaling pathway diagram, experimental workflow, and quantitative data will aid researchers in successfully implementing this assay to investigate α1A-adrenergic receptor signaling and for use in drug discovery applications. The AlphaScreen® SureFire® platform offers a sensitive, robust, and high-throughput-compatible method for quantifying ERK phosphorylation in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cheslerlab.org [cheslerlab.org]
- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway | PLOS One [journals.plos.org]
A-61603: A Selective α1A-Adrenergic Receptor Agagonist for Investigating Cardiac Hypertrophy and Cardioprotection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-61603 is a potent and highly selective α1A-adrenergic receptor (α1A-AR) agonist that has emerged as a critical pharmacological tool for dissecting the roles of α1A-AR signaling in cardiac physiology and pathology.[1][2] Unlike non-selective α1-AR agonists such as phenylephrine, which activate multiple α1-AR subtypes (α1A, α1B, and α1D), this compound's selectivity allows for the specific investigation of the α1A-AR subtype's functions in cardiomyocytes.[3] This selectivity is crucial, as evidence suggests that while general α1-AR activation can be associated with pathological cardiac hypertrophy, selective activation of the α1A-AR subtype may mediate adaptive and cardioprotective effects.[4][5]
These application notes provide a comprehensive overview of the use of this compound in studying cardiac hypertrophy, including its mechanism of action, detailed experimental protocols for both in vitro and in vivo models, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its effects by binding to and activating the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR) expressed on the surface of cardiomyocytes.[1][6] Upon activation, the α1A-AR initiates a cascade of intracellular signaling events. A primary pathway implicated in the cardioprotective effects of this compound is the activation of the Extracellular signal-Regulated Kinase (ERK) survival pathway.[2][4][7] This pathway is known to play a crucial role in promoting cell survival and adaptive growth.[4] Studies have shown that this compound is a more potent activator of ERK in cardiomyocytes than other clinically available α1-agonists.[7]
In addition to the ERK pathway, α1A-AR stimulation by this compound has been shown to influence intracellular calcium dynamics and gene expression programs associated with cardiomyocyte growth and survival.[8][9]
Signaling Pathway Diagram
Caption: this compound signaling cascade in cardiomyocytes.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound to investigate cardiac effects.
Table 1: In Vitro Potency of this compound in Cardiomyocytes
| Cell Type | Parameter | This compound EC₅₀ | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | ERK Activation | 6 nM | [4] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Protein Synthesis | 12 nM | [7] |
| Adult Mouse Ventricular Myocytes (AMVMs) | ERK Activation | 23 nM | [4] |
| Adult Mouse Ventricular Myocytes (AMVMs) | Protection from Doxorubicin Toxicity | 14 nM | [10] |
| Rat Ventricular Myocytes | Spontaneous Ca²⁺ Transients | 6.9 nM | [11] |
Table 2: Comparison of this compound with Other α1-Adrenergic Agonists for ERK Activation in NRVMs
| Agonist | EC₅₀ (nM) | Rank Order of Potency | Reference |
| This compound | 4 | 1 | [7] |
| Norepinephrine | >10 | 2 | [7] |
| Epinephrine | >10 | 3 | [7] |
| Phenylephrine | >100 | 4 | [7] |
| Methoxamine | >1000 | 5 | [7] |
| Dobutamine | >1000 | 6 | [7] |
| Midodrine | >10000 | 7 | [7] |
Experimental Protocols
In Vitro Protocols
1. Protocol for Assessing this compound-Mediated ERK Activation in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from studies investigating the signaling pathways activated by this compound.[4][7]
-
Cell Culture:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups.
-
Plate cells on collagen-coated dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) for 24 hours.
-
After 24 hours, replace the medium with serum-free medium for an additional 24 hours to induce quiescence.
-
-
Experimental Procedure:
-
Pre-treat the cells with a β-adrenergic receptor antagonist (e.g., 200 nM propranolol) for 10 minutes to block any potential off-target effects on β-ARs.[4]
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the cells for 5 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting for phosphorylated ERK (P-ERK) and total ERK (T-ERK).
-
Quantify band intensities and express ERK activation as the ratio of P-ERK to T-ERK.[4]
-
2. Protocol for Evaluating the Cardioprotective Effect of this compound Against Doxorubicin-Induced Toxicity in Adult Mouse Ventricular Myocytes (AMVMs)
This protocol is based on research demonstrating the protective effects of this compound.[2][4]
-
Cell Isolation and Culture:
-
Isolate AMVMs from adult mice (e.g., C57BL/6) via enzymatic digestion.
-
Plate the isolated myocytes on laminin-coated dishes.
-
-
Experimental Procedure:
-
Pre-treat the AMVMs with this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle for a specified period (e.g., 30 minutes).
-
Induce cardiotoxicity by adding doxorubicin (e.g., 1 µM) to the culture medium for 24 hours.
-
-
Analysis:
-
Assess cell viability using an MTT assay or by staining with a live/dead cell viability kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Quantify the percentage of viable cells in each treatment group.
-
In Vivo Protocols
1. Protocol for a Mouse Model of this compound-Mediated Cardioprotection Against Doxorubicin-Induced Cardiomyopathy
This protocol is derived from studies showing the in vivo efficacy of this compound.[2]
-
Animal Model:
-
Use male mice (e.g., C57BL/6).
-
-
Experimental Procedure:
-
Administer a single intraperitoneal (IP) dose of doxorubicin (e.g., 25 mg/kg) to induce cardiomyopathy.[2]
-
Concurrently, begin a 7-day continuous subcutaneous infusion of this compound at a low, subpressor dose (e.g., 10 ng/kg/day) using an osmotic minipump.[2][4] A control group should receive a vehicle infusion.
-
-
Analysis:
-
Monitor animal survival and body weight daily.
-
At the end of the 7-day treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Harvest the hearts for histological analysis (e.g., H&E staining for necrosis, Masson's trichrome for fibrosis) and molecular analysis (e.g., Western blotting for apoptotic markers like cleaved caspase-3).
-
2. Protocol for Inducing Cardiac Hypertrophy with Phenylephrine (for Comparative Studies)
While this compound is associated with adaptive responses, the non-selective agonist phenylephrine is commonly used to induce pathological hypertrophy.[12][13][14][15][16]
-
Animal Model:
-
Use mice (e.g., C57BL/6).
-
-
Experimental Procedure:
-
Implant osmotic minipumps for continuous subcutaneous infusion of phenylephrine (e.g., 70 mg/kg/day) for 2 to 4 weeks.[12] A control group should receive a saline infusion.
-
-
Analysis:
-
Monitor blood pressure to confirm the hypertensive effect of the phenylephrine dose.
-
At the end of the infusion period, measure the heart weight to body weight (HW/BW) or heart weight to tibia length (HW/TL) ratio to assess hypertrophy.[13]
-
Perform echocardiography to evaluate cardiac dimensions and function.
-
Conduct histological analysis of heart sections to measure cardiomyocyte cross-sectional area and assess fibrosis.
-
Analyze the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) via qPCR or Western blotting.[14]
-
Experimental Workflow Diagrams
Caption: In Vitro experimental workflow.
Caption: In Vivo experimental workflow.
Conclusion
This compound is an invaluable tool for researchers studying the specific role of the α1A-adrenergic receptor in cardiac health and disease. Its high selectivity allows for the elucidation of signaling pathways and cellular responses that are distinct from those activated by non-selective α1-AR agonists. The protocols and data presented here provide a foundation for designing and implementing robust experiments to investigate the potential of α1A-AR agonism as a therapeutic strategy for cardiac conditions.
References
- 1. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. cheslerlab.org [cheslerlab.org]
- 11. A 61603 hydrobromide | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid onset fibrotic remodeling and ventricular dysfunction induced by phenylephrine involve targeted reprogramming of myocyte and fibroblast transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for A-61603 in Blood Pressure Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of A-61603, a potent and selective α1A-adrenoceptor agonist, and its utility in the study of blood pressure regulation. Detailed protocols for key experiments are provided to facilitate the investigation of its pharmacological effects.
Introduction to this compound
This compound, with the chemical name N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a highly potent and selective agonist for the α1A-adrenergic receptor subtype.[1][2] Its selectivity makes it an invaluable tool for dissecting the specific roles of the α1A-adrenoceptor in physiological processes, particularly in the cardiovascular system where it is involved in vasoconstriction and blood pressure maintenance.[3][4]
Mechanism of Action
This compound exerts its effects by binding to and activating α1A-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The α1A-adrenoceptor is primarily coupled to the Gq/11 family of G-proteins.[1][5][6] Activation of the receptor by an agonist like this compound initiates a downstream signaling cascade:
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[1][6]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8]
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6][7][8]
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent contraction of vascular smooth muscle cells.[7][9] This vasoconstriction results in an increase in peripheral resistance and, consequently, an elevation in blood pressure.[10][11]
Applications in Blood Pressure Regulation
This compound is a valuable pharmacological tool for:
-
Investigating the role of the α1A-adrenoceptor in blood pressure control: Its high selectivity allows for the specific stimulation of this receptor subtype, helping to elucidate its contribution to vascular tone and systemic blood pressure.[3][4]
-
Characterizing the pressor response mediated by α1A-adrenoceptors: Studies in various animal models have demonstrated the potent pressor effects of this compound.[1][3]
-
Screening for selective α1A-adrenoceptor antagonists: this compound can be used as a stimulus in assays designed to identify and characterize compounds that block the α1A-adrenoceptor.
-
Studying the signaling pathways downstream of α1A-adrenoceptor activation: The specific activation of the receptor by this compound allows for the detailed investigation of the subsequent intracellular events.
Quantitative Data
The following tables summarize the quantitative data on the potency, selectivity, and in vivo effects of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Potency | α1A | Rat Vas Deferens | 200-300 fold more potent than norepinephrine/phenylephrine | [1][2] |
| α1A | Canine Prostate Strips | 130-165 fold more potent than norepinephrine/phenylephrine | [1][2] | |
| α1B | Rat Spleen | 40-fold more potent than phenylephrine | [1][2] | |
| α1D | Rat Aorta | 35-fold less potent than phenylephrine | [1][2] | |
| Selectivity | α1A vs α1B/α1D | Radioligand Binding | At least 35-fold more potent at α1A | [1][2] |
Table 2: In Vivo Pressor Effects of this compound
| Animal Model | Effect | Dosage/Concentration | Comparison | Reference |
| Conscious Rats | Pressor Response | 50-100 fold lower dose than phenylephrine | Induces a significant pressor response | [1][2] |
| Dog | Increased Mean Arterial Pressure | - | Raises intraurethral prostatic tone to a greater extent | [1][2] |
| Mouse Mesenteric Vascular Bed | Increased Perfusion Pressure | ~235-fold higher potency than phenylephrine | A61603 is a potent vasoconstrictor | [12] |
| Conscious Mice (WT) | Increased Mean Arterial Pressure (MAP) by 35 mmHg | EC50: 0.3 µg/kg | Potent vasopressor effect | [3] |
| Conscious Mice (α1A/C KO) | No effect on MAP | - | Demonstrates selectivity for the α1A/C receptor | [3] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Mean Arterial Pressure (MAP) in Conscious Rats
This protocol describes the direct measurement of blood pressure in conscious, unrestrained rats following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound hydrobromide
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane for surgery)
-
Polyethylene tubing (PE-50)
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Vascular access ports (optional, for chronic studies)
Procedure:
-
Surgical Preparation (perform 24-48 hours before the experiment):
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically implant a catheter (PE-50 tubing) into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.[9]
-
Exteriorize the catheters at the back of the neck and secure them.
-
Allow the animal to recover from surgery for at least 24 hours. House the rat in an individual cage with free access to food and water.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline.
-
Prepare serial dilutions to obtain the desired final concentrations for injection.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system.[9]
-
Allow the rat to acclimate to the experimental setup for at least 30 minutes to obtain a stable baseline blood pressure recording.
-
Administer this compound intravenously via the jugular vein catheter. A range of doses (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) can be used to construct a dose-response curve.
-
Administer a bolus of sterile saline as a vehicle control.
-
Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
-
Data Analysis:
-
Calculate the change in MAP from the baseline for each dose of this compound.
-
Plot the change in MAP against the log of the this compound dose to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal pressor response.
-
Protocol 2: In Vitro Assessment of Vasoconstriction in Isolated Rat Aortic Rings
This protocol outlines the procedure for measuring the contractile response of isolated rat aortic rings to this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound hydrobromide
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (for reference)
-
Acetylcholine (to test endothelial integrity)
-
Potassium chloride (KCl) solution (e.g., 80 mM)
-
Organ bath system with force transducers
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Euthanize the rat using an approved method.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[13]
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.[13] For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a pair of forceps.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[13]
-
Connect the rings to force transducers to measure isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with changes of the Krebs solution every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to determine the maximum contractile capacity.
-
Wash the rings and allow them to return to baseline.
-
To check for endothelial integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
-
After washing and returning to baseline, construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and cumulatively add increasing concentrations until a maximal response is achieved.
-
A parallel experiment with a non-selective agonist like phenylephrine can be performed for comparison.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage of contraction against the log of the this compound concentration to generate a concentration-response curve.
-
Calculate the pEC50 (-log EC50) and the maximum effect (Emax) for this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for in vivo blood pressure measurement.
Caption: Experimental workflow for in vitro aortic ring assay.
References
- 1. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolating and using sections of bovine mesenteric artery and vein as a bioassay to test for vasoactivity in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of sevoflurane on vascular smooth muscle of isolated mesenteric resistance arteries (part 1): role of endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
Application Notes and Protocols for A-61603 Intraperitoneal Injection in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: A-61603, or N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the alpha-1A adrenergic receptor (α1A-AR).[1][2] It demonstrates significantly higher potency at α1A-AR subtypes compared to α1B or α1D sites.[2] This selectivity makes this compound a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of the α1A-adrenoceptor in various systems, including the cardiovascular and central nervous systems.[2][3] Activation of α1-adrenoceptors by agonists like this compound typically initiates a signaling cascade involving Gq-proteins, leading to downstream effects such as smooth muscle contraction and cellular proliferation.[4] These application notes provide a summary of its properties and detailed protocols for its intraperitoneal administration in rats.
Data Presentation
Quantitative data for this compound has been compiled from various studies to facilitate experimental design.
Table 1: Potency and Selectivity of this compound in Rat Tissues
| Parameter | Agonist | Tissue/Receptor | Potency / pD2 Value | Reference |
|---|---|---|---|---|
| Relative Potency | This compound | Rat Vas Deferens (α1A) | 200-300x > Norepinephrine/Phenylephrine | [2] |
| This compound | Rat Spleen (α1B) | ~40x > Phenylephrine | [2] | |
| This compound | Rat Aorta (α1D) | 35x less potent than at α1A | [2] | |
| pD2 Value | This compound | Rat Vas Deferens | 7.98 ± 0.16 | [5] |
| Norepinephrine | Rat Vas Deferens | 5.84 ± 0.12 | [5] |
| | Phenylephrine | Rat Vas Deferens | 5.52 ± 0.06 |[5] |
Table 2: Reported Dosages of this compound in Rodent Studies
| Species | Route of Administration | Dosage | Observed Effect | Reference |
|---|---|---|---|---|
| Rat (Conscious) | Not Specified | 50-100x lower than phenylephrine | Pressor Response | [2] |
| Mouse | Subcutaneous (Osmotic Minipump) | 10 ng/kg/day for 7 days | Sub-pressor dose; increased phosphorylation of cardiac ERK. |[1] |
Table 3: Pharmacokinetic Parameters (Illustrative Template) Specific pharmacokinetic data for this compound following intraperitoneal administration in rats was not found in the provided search results. This table serves as a template for researchers. IP administration generally offers higher bioavailability compared to oral routes.[6]
| Parameter | Description | Value |
| Tmax | Time to reach maximum plasma concentration | TBD |
| Cmax | Maximum plasma concentration | TBD |
| t1/2 | Elimination half-life | TBD |
| AUC(0-∞) | Area under the plasma concentration-time curve | TBD |
| F% | Bioavailability | TBD |
Table 4: Toxicological Data (Illustrative Template) Specific toxicological data (e.g., LD50, NOAEL) for this compound in rats was not found in the provided search results. All new compounds should be handled with care, and appropriate safety studies should be conducted.
| Parameter | Description | Value |
| LD50 | Median lethal dose | TBD |
| NOAEL | No-Observed-Adverse-Effect Level | TBD |
| LOAEL | Lowest-Observed-Adverse-Effect Level | TBD |
Signaling and Experimental Workflow Diagrams
Caption: Signaling pathway of the α1A-adrenergic receptor activated by this compound.
Caption: Step-by-step workflow for intraperitoneal injection of this compound in rats.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
1. Materials:
-
This compound hydrobromide powder
-
Sterile vehicle (e.g., 0.9% NaCl, sterile water)
-
Optional: Co-solvent or additive to aid dissolution (e.g., a vehicle of 100μM vitamin C in 0.9% NaCl has been used for subcutaneous delivery in mice[1]).
-
Sterile vials
-
Sterile syringes and needles (23-27 gauge)[7]
-
Vortex mixer
-
Sterile filter (0.22 µm), if necessary
2. Procedure:
-
Calculate Dosage: Determine the required dose in mg/kg based on your experimental design. Convert this to the total mass of this compound needed for the number of animals and their weights. The molecular weight of this compound hydrobromide is approximately 390.29 g/mol .
-
Vehicle Selection: Choose an appropriate sterile vehicle. Saline (0.9% NaCl) is common. Check the solubility of this compound in your chosen vehicle.
-
Reconstitution: a. Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of the sterile vehicle to the vial containing the this compound powder to achieve the desired final concentration. b. Vortex thoroughly until the compound is completely dissolved.
-
Sterilization (if required): If the solution was not prepared from sterile components in an aseptic environment, it must be sterilized. Pass the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the final solution as recommended by the manufacturer, typically protected from light. Prepare fresh solutions if stability is a concern.
-
Dosing Volume: The final injection volume for a rat should ideally not exceed 10 ml/kg.[7] Adjust the concentration of your stock solution accordingly to ensure accurate dosing within this volume limit.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Rats
1. Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1-3 mL)
-
Sterile needle (23-25 gauge, 1/2 to 3/4 inch length is recommended)[7][8]
-
70% alcohol swabs
-
Personal Protective Equipment (PPE): Gloves, lab coat
-
Sharps disposal container
2. Animal Handling and Restraint:
-
Two-Person Technique (Recommended): One person restrains the rat while the other performs the injection. The restrainer holds the rat's head between their index and middle fingers and wraps the remaining fingers around the thorax. The other hand secures the rear feet and tail. The rat is gently stretched with its head tilted slightly downward.[7]
-
One-Person Technique: For experienced handlers, the rat can be wrapped in a towel or held with the non-dominant hand, gently securing the animal against the body and exposing the abdomen.[7]
3. Injection Procedure:
-
Load Syringe: Draw the calculated volume of this compound solution into the syringe. Use a new sterile syringe and needle for each animal.[8]
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[8][9] This location helps to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder.[7][9]
-
Disinfect: Swab the injection site with a 70% alcohol wipe and allow it to dry.[8]
-
Insert Needle: With the animal properly restrained and its head tilted down, insert the needle (bevel up) at a 30-45 degree angle to the abdominal wall.[8][9] You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Aspirate: Gently pull back on the syringe plunger.[8]
-
Negative Pressure (No fluid): If no fluid or blood enters the syringe hub, you are in the correct location.
-
Fluid Aspirated (e.g., yellow urine, brownish gut content) or Blood: If any fluid is aspirated, withdraw the needle immediately. Discard the syringe and solution. Prepare a new sterile dose and attempt the injection again at a slightly different site or have another trained person attempt it.[8]
-
-
Inject: Once correct placement is confirmed, inject the solution at a steady pace.
-
Withdraw and Dispose: Smoothly withdraw the needle and immediately place the used syringe and needle into a designated sharps container without recapping.[7]
-
Post-Injection Monitoring: Return the rat to its cage and monitor it for any signs of distress, bleeding at the injection site, or adverse reactions.[7] Note any unusual behavior as part of the experimental record.
References
- 1. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Troubleshooting A-61603 inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A-61603, a potent and selective α1A-adrenergic receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, helping you to identify and resolve sources of inconsistent results.
Q1: My dose-response curve for this compound is not consistent, or I'm seeing a weaker-than-expected response. What are the possible causes?
A1: Inconsistent or weak responses can stem from several factors:
-
Compound Stability: this compound solutions may not be stable over long experiments at 37°C. For chronic exposure studies, it is recommended to use stabilizers. One study successfully used Vitamin C and HCl to stabilize this compound solutions in culture medium.[1] Freshly prepared solutions are always recommended for acute experiments.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or sparsely plated cells can respond differently to stimuli.[2]
-
Receptor Expression Levels: The level of α1A-adrenergic receptor expression can vary significantly between cell lines and even with passage number. Lower-than-expected receptor density will lead to a diminished response. It is advisable to regularly check receptor expression levels via qPCR or western blot.
-
Pipetting or Dispensing Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentration of this compound. Ensure all pipettes are calibrated.[3]
Q2: I am observing a response to this compound, but it seems to be independent of the α1A-adrenergic receptor. How can I check for off-target effects?
A2: Off-target effects are a known issue, particularly at higher concentrations of the agonist. Here’s how to troubleshoot:
-
Use a Selective Antagonist: Pre-treat your cells with a selective α1A-adrenergic receptor antagonist, such as prazosin. If the response to this compound is mediated by the α1A-receptor, you should observe a rightward shift in the agonist's concentration-response curve.[4]
-
Consider Endogenous Receptors in Your Cell Line: Commonly used cell lines like CHO and HEK293 can endogenously express other GPCRs that may be activated by this compound at higher concentrations. For example, some imidazoline compounds have been shown to have off-target effects at 5-HT1B receptors.[5][6] If you suspect this, you can use a selective antagonist for the potential off-target receptor to see if it blocks the observed effect.
-
Titrate Your this compound Concentration: Off-target effects are more likely at higher concentrations. Use the lowest effective concentration of this compound possible to achieve your desired biological response. Refer to the provided data tables for typical EC50 values in various systems.
Q3: My results for ERK phosphorylation and calcium mobilization assays with this compound are not correlating. Why might this be?
A3: This phenomenon is known as biased agonism, where an agonist can preferentially activate one signaling pathway over another.[7]
-
Pathway-Specific Signaling: this compound has been reported to exhibit bias towards cAMP accumulation over ERK1/2 phosphorylation in some systems.[7] It is crucial to characterize the specific signaling profile of this compound in your experimental model.
-
Temporal Differences: The kinetics of different signaling pathways can vary. Calcium mobilization is often a rapid and transient event, while ERK phosphorylation can be more sustained.[8] Ensure your assay endpoints are timed appropriately to capture the peak response for each pathway.
-
Cellular Context: The specific G-proteins and signaling effectors present in your cell line will dictate the downstream response to α1A-receptor activation.
Q4: I'm having trouble dissolving this compound or my stock solution is not stable.
A4: Proper handling and storage of this compound are critical for reproducible results.
-
Solvent Choice: this compound hydrobromide is soluble in water (up to 50 mM) and DMSO.[9] For cell-based assays, it is common to prepare a concentrated stock in water or DMSO and then dilute it in your assay buffer or cell culture medium.
-
Storage: Store the solid compound desiccated at +4°C. For stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C for up to one month. For longer-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Solution Preparation: When preparing stock solutions, ensure the compound is fully dissolved. Sonication can aid in dissolution. For chronic experiments, consider sterile filtering the final working solution.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Selectivity Profile
| Receptor Subtype | Potency Ratio (vs. α1A) | Reference |
| α1B | >35-fold less potent | [4][9] |
| α1D | >35-fold less potent | [4][9] |
Table 2: this compound Potency (EC50) in Various In Vitro Systems
| Assay Type | Cell/Tissue Type | EC50 Value | Reference |
| Spontaneous Ca2+ transients | Rat ventricular myocytes | 6.9 nM | [9] |
| ERK Signaling | Human cardiomyocytes | 5 nM | [1] |
| ERK Signaling | Neonatal rat cardiomyocytes | 6 nM | [1] |
| ERK Signaling | Cultured mouse cardiomyocytes | 23 nM | [1] |
| Protection against doxorubicin-induced toxicity | Cultured mouse cardiomyocytes | 14 nM | [1] |
| Phosphoinositide Hydrolysis | Fibroblast cells transfected with α1a receptors | More potent than norepinephrine | [4] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and wash the cells once with the assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated stock of this compound and any antagonists in the assay buffer.
-
If using an antagonist, add it to the wells and incubate for the desired pre-treatment time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
-
Data Acquisition:
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to automatically add the this compound solution to the wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the fluorescence change against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
ERK Phosphorylation Assay (Cell-Based ELISA)
This protocol provides a general workflow for a cell-based ELISA to measure phosphorylated ERK1/2.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and grow to confluence. Contact inhibition helps to lower background ERK phosphorylation.
-
Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK activity.
-
Treat the cells with various concentrations of this compound for the desired time (typically 5-15 minutes at 37°C).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells by adding a formaldehyde-based fixing solution for 20 minutes at room temperature.
-
Wash the wells with a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Permeabilize the cells by adding a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 20 minutes.
-
-
Immunostaining:
-
Block non-specific binding by incubating with a blocking buffer for 1-2 hours.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the wells multiple times.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Detection:
-
Add a chemiluminescent or fluorescent HRP substrate and incubate until sufficient signal develops.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Normalization and Data Analysis:
-
To account for variations in cell number, normalize the phospho-ERK signal to the total protein content in each well. This can be done by subsequently staining the cells with a total protein stain (e.g., Janus Green) and measuring the absorbance.
-
Calculate the normalized phospho-ERK signal and plot it against the log of the this compound concentration to determine the EC50.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade via the α1A-adrenergic receptor.
Experimental Workflow for this compound
Caption: General experimental workflow for in vitro this compound studies.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting this compound experimental issues.
References
- 1. cheslerlab.org [cheslerlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Troubleshooting Tables | Revvity [revvity.co.jp]
- 4. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A 61603 hydrobromide | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing A-61603 Concentration for Maximal ERK Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing A-61603 concentration for maximal ERK activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective agonist for the alpha-1A adrenergic receptor (α1A-AR), which is a G-protein coupled receptor (GPCR).[1][2][3] Its mechanism of action involves binding to and activating the α1A-AR, which in turn stimulates downstream signaling pathways.[4]
Q2: How does this compound lead to ERK activation?
Activation of the α1A-AR by this compound initiates a signaling cascade that results in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][5] ERK1/2 are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates numerous cellular processes.[6][7] While α1A-ARs are known to couple to Gq proteins, ERK1/2 activation by this receptor can occur through pathways that are independent of the canonical Gq/PLC/PKC pathway and may involve receptor endocytosis.[4]
Q3: What is a typical effective concentration range for this compound to induce ERK activation?
The effective concentration of this compound for ERK activation is cell-type dependent. Based on published data, the half-maximal effective concentration (EC50) typically falls within the low nanomolar range. For in vivo studies in mice, a low, subpressor dose of 10 ng/kg/day has been shown to activate cardiac ERK without affecting blood pressure.[1][5][8]
Data Summary: this compound Potency in ERK Activation
The following table summarizes the reported EC50 values for this compound-induced ERK activation in different cell types.
| Cell Type | EC50 (nM) | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 6 | [5][9] |
| Adult Mouse Ventricular Myocytes (AMVMs) | 23 | [5][9] |
| Human Cardiomyocytes | 5 | [9] |
Experimental Protocols
General Protocol for In Vitro ERK Activation Assay
This protocol provides a general framework for assessing ERK1/2 phosphorylation in response to this compound treatment in cultured cells.
-
Cell Culture: Plate cells at an appropriate density in 96-well or other suitable culture plates and grow overnight.
-
Serum Starvation: To reduce basal ERK activity, serum-starve the cells for a designated period (e.g., 4-24 hours) in a serum-free or low-serum medium prior to stimulation.
-
This compound Preparation: Prepare a stock solution of this compound hydrobromide in a suitable solvent such as water. Prepare serial dilutions of this compound in serum-free media to achieve the desired final concentrations.
-
Cell Treatment: Remove the starvation medium and add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the cells with this compound for a short period, typically 5 to 15 minutes, at 37°C.[5][10] The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
Cell Lysis: After incubation, immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.
-
Detection of Phosphorylated ERK: Analyze the cell lysates to determine the levels of phosphorylated ERK (p-ERK) and total ERK. The most common method is Western blotting using specific antibodies against p-ERK (e.g., pT202/pY204) and total ERK.[5][8] Alternatively, cell-based ELISA assays can be used for higher throughput.[11]
-
Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the dose-response curve and calculate the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low ERK activation | - Suboptimal this compound concentration: The concentration range tested may be too low or too high (leading to receptor desensitization).- Incorrect incubation time: ERK activation is often transient.[12] The chosen time point may have missed the peak activation.- Cell health issues: Cells may be unhealthy, leading to a blunted signaling response.- Inhibitor degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 1 µM).- Conduct a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak activation time.- Ensure cells are healthy and in the exponential growth phase. Use cells at a consistent and low passage number.[13]- Prepare fresh this compound solutions for each experiment and store them properly as recommended by the manufacturer.[13] |
| High basal ERK activation in control cells | - Presence of growth factors in the medium: Serum contains growth factors that activate the ERK pathway.- Cell stress: High cell density or other stressors can lead to ERK activation. | - Ensure adequate serum starvation before stimulation.- Optimize cell seeding density to avoid overgrowth. |
| Inconsistent results between experiments | - Variability in cell passage number: Primary cells, in particular, can change their characteristics with increasing passage number.[13]- Inconsistent cell seeding density. - Variability in reagent preparation. | - Use cells at a consistent and low passage number.- Standardize the cell seeding density for all experiments.- Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Off-target effects | - Activation of other receptors: While this compound is highly selective for the α1A-AR, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[14][15] | - Use the lowest effective concentration of this compound that gives a robust response.- Consider using an α1A-AR antagonist (e.g., RS 100329) to confirm that the observed ERK activation is specifically mediated by the α1A-AR.[3] |
Visualizations
Caption: this compound signaling pathway leading to ERK activation.
Caption: Experimental workflow for ERK activation assay.
Caption: Troubleshooting logic for ERK activation experiments.
References
- 1. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. cheslerlab.org [cheslerlab.org]
- 10. licorbio.com [licorbio.com]
- 11. usbio.net [usbio.net]
- 12. Single-cell imaging of ERK and Akt activation dynamics and heterogeneity induced by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-61603 & α1A-Adrenoceptor Signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of A-61603-induced desensitization of the α1A-adrenoceptor in cell culture experiments.
Understanding this compound and α1A-Adrenoceptor Desensitization
This compound is a potent and highly selective agonist for the α1A-adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Upon activation, the α1A-adrenoceptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2]
Desensitization is a protective mechanism that prevents overstimulation of the receptor by prolonged or repeated exposure to an agonist. This process involves several key steps:
-
Phosphorylation: Agonist-bound receptors are phosphorylated by G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKC.[2]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with G-proteins, dampening the signaling response.
-
Internalization: The receptor-β-arrestin complex is often targeted for internalization into endosomes.
-
Downregulation or Resensitization: Internalized receptors can either be degraded (downregulation) or dephosphorylated and recycled back to the cell surface (resensitization), ready to respond to further stimuli.[2]
This compound, like other agonists, can induce this desensitization cascade, leading to a diminished cellular response over time in cell culture experiments.[3]
Troubleshooting Guide: Preventing this compound Desensitization
This guide provides practical solutions to mitigate this compound-induced desensitization in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Diminishing cellular response upon repeated this compound stimulation. | Receptor desensitization due to prolonged or high-concentration agonist exposure. | 1. Optimize Agonist Concentration and Incubation Time: Use the lowest concentration of this compound that elicits a robust response. Minimize the duration of agonist exposure. Perform time-course experiments to determine the onset of desensitization. 2. Implement Washout Steps: After initial stimulation, wash the cells with agonist-free media to allow for receptor resensitization before subsequent stimulations. |
| High variability in experimental replicates. | Inconsistent levels of receptor desensitization across different wells or plates. | 1. Standardize Protocols: Ensure consistent timing of agonist addition, incubation, and assay steps. 2. Use GRK Inhibitors: Consider pre-incubating cells with a GRK inhibitor, such as paroxetine, to block receptor phosphorylation and subsequent desensitization.[4][5][6] A starting concentration of 10-30 µM paroxetine for 30-60 minutes prior to this compound stimulation can be tested.[6] |
| Complete loss of response to this compound after prolonged incubation. | Receptor downregulation (degradation) following extensive internalization. | 1. Limit Exposure Duration: For long-term studies, consider intermittent stimulation rather than continuous exposure. 2. Modulate Agonist Properties: If possible, explore biased agonists that favor G-protein signaling over β-arrestin recruitment, which can lead to less internalization and desensitization.[3] |
| Unexpected signaling pathway activation (e.g., cAMP increase). | Biased agonism of this compound. Some studies suggest that this compound can act as a biased agonist, potentially coupling to alternative signaling pathways like cAMP production under certain conditions.[3] | 1. Characterize the Signaling Profile: Use specific inhibitors for different signaling pathways (e.g., Gq, Gs, Gi) to dissect the pathways activated by this compound in your specific cell system. 2. Measure β-arrestin Recruitment: Directly assess the recruitment of β-arrestin to the α1A-adrenoceptor in response to this compound to understand its bias. |
Signaling & Desensitization Pathways
The following diagrams illustrate the key molecular events in α1A-adrenoceptor signaling and its desensitization.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-61603 Tachyphylaxis and Receptor Downregulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding tachyphylaxis and receptor downregulation associated with the use of A-61603, a potent and selective α1A-adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a highly potent and selective agonist for the α1A-adrenergic receptor subtype. Its selectivity makes it a valuable tool for studying the specific physiological and pathological roles of the α1A-adrenoceptor in various systems, including the cardiovascular and nervous systems, without the confounding effects of activating other adrenoceptor subtypes.
Q2: What are tachyphylaxis and receptor downregulation in the context of this compound?
Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated administration. In the case of this compound, this would manifest as a diminished physiological response (e.g., reduced vasoconstriction or intracellular signaling) upon continuous or repeated exposure to the agonist.
Receptor downregulation is a longer-term process where the total number of receptors on a cell surface is reduced. This is a cellular mechanism to adapt to chronic overstimulation by an agonist like this compound, leading to a more sustained loss of sensitivity.
Q3: Does this compound induce tachyphylaxis and receptor downregulation?
Yes, as an imidazoline agonist, this compound has been shown to enhance the desensitization and internalization of the α1A-adrenergic receptor.[1] This can lead to both short-term tachyphylaxis and longer-term receptor downregulation with prolonged exposure.
Q4: What are the molecular mechanisms underlying this compound-induced desensitization?
The primary mechanism involves the phosphorylation of the α1A-adrenoceptor by G protein-coupled receptor kinases (GRKs), particularly GRK2. This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its coupling to G-proteins, thereby uncoupling it from downstream signaling pathways and leading to desensitization. β-arrestin also acts as an adapter protein, targeting the receptor for internalization into clathrin-coated pits.
Troubleshooting Guides
Issue 1: Diminished or inconsistent cellular/tissue response to repeated this compound application.
Possible Cause: Tachyphylaxis due to rapid receptor desensitization.
Troubleshooting Steps:
-
Washout Period: Ensure adequate washout periods between this compound applications to allow for receptor resensitization. The exact duration will depend on the cell type and experimental conditions and may need to be determined empirically.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize the rate of desensitization.
-
Time-Course Experiment: Perform a time-course experiment with a single application of this compound to determine the peak response time and the onset of desensitization.
-
Consider Biased Agonism: this compound is a biased agonist, favoring the cAMP signaling pathway over Ca2+ release or ERK phosphorylation.[1] Ensure your functional assay is measuring the relevant downstream signal. A diminished response in one pathway might not reflect the activity in another.
Issue 2: Loss of response to this compound after prolonged incubation (hours to days).
Possible Cause: Receptor downregulation.
Troubleshooting Steps:
-
Quantify Receptor Expression: Measure the total and cell-surface expression of α1A-adrenoceptors before and after prolonged this compound treatment. This can be achieved using techniques like radioligand binding assays or cell surface ELISA.
-
Vary Incubation Time and Concentration: Investigate the concentration- and time-dependence of receptor downregulation to identify experimental windows where the effect is minimized.
-
Use Intermittent Dosing: If the experimental design allows, consider an intermittent dosing schedule instead of continuous exposure to potentially reduce the extent of downregulation.
Quantitative Data Summary
Quantitative data on the specific kinetics of this compound-induced tachyphylaxis and receptor downregulation is limited in publicly available literature. The following tables provide a general framework and example data based on typical GPCR desensitization studies. Researchers should generate their own data for their specific experimental system.
Table 1: Hypothetical Time-Course of this compound-Induced Tachyphylaxis in a Functional Assay (e.g., Calcium Mobilization)
| Time after this compound (100 nM) Application | % of Maximum Response |
| 1 minute | 100% |
| 5 minutes | 85% |
| 15 minutes | 60% |
| 30 minutes | 45% |
| 60 minutes | 30% |
Table 2: Hypothetical Effect of Prolonged this compound Exposure on α1A-Adrenoceptor Density
| Treatment Condition | α1A-Adrenoceptor Density (fmol/mg protein) | % of Control |
| Vehicle Control (24h) | 150 ± 12 | 100% |
| This compound (1 µM, 24h) | 78 ± 9 | 52% |
| This compound (10 µM, 24h) | 55 ± 7 | 37% |
Experimental Protocols
Protocol 1: Assessing Tachyphylaxis with a Repeated Agonist Challenge Functional Assay
This protocol is designed to measure the desensitization of the α1A-adrenoceptor response after an initial agonist stimulation.
Materials:
-
Cells or tissues expressing α1A-adrenoceptors.
-
This compound.
-
Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Functional assay readout system (e.g., calcium imaging system, cAMP assay kit).
Procedure:
-
Prepare cells or tissue in the assay buffer.
-
Establish a baseline reading for the functional assay.
-
Apply a submaximal concentration of this compound (e.g., EC80) and record the initial response (Response 1) until it peaks and starts to decline.
-
Wash out the this compound thoroughly with assay buffer for a defined period (e.g., 30-60 minutes).
-
Re-apply the same concentration of this compound and record the second response (Response 2).
-
Calculate the percentage of desensitization as: (1 - (Response 2 / Response 1)) * 100%.
-
Vary the washout period to determine the kinetics of receptor resensitization.
Protocol 2: Quantifying Receptor Downregulation using a Radioligand Binding Assay
This protocol measures the change in the total number of α1A-adrenoceptors following prolonged agonist exposure.
Materials:
-
Cells expressing α1A-adrenoceptors.
-
Cell culture medium.
-
This compound.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).
-
Radiolabeled α1-adrenoceptor antagonist (e.g., [3H]-Prazosin).
-
Unlabeled antagonist for non-specific binding determination (e.g., Phentolamine).
-
Scintillation fluid and counter.
Procedure:
-
Culture cells to near confluency.
-
Treat cells with the desired concentration of this compound or vehicle for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and harvest.
-
Prepare cell membranes by homogenization and centrifugation.
-
Perform a saturation binding assay on the prepared membranes using increasing concentrations of the radiolabeled antagonist. For each concentration, include tubes with an excess of unlabeled antagonist to determine non-specific binding.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) for both control and this compound-treated cells. A decrease in Bmax in the treated cells indicates receptor downregulation.
Visualizations
Caption: Experimental workflow for assessing tachyphylaxis.
References
A-61603 Technical Support Center: Troubleshooting Dose-Response Curve Shifts
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with A-61603 dose-response curves. The following frequently asked questions (FAQs) and troubleshooting guides address common experimental challenges and their underlying causes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the α1A-adrenergic receptor (alpha-1A adrenoceptor), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate the α1A-adrenoceptor, leading to the initiation of downstream intracellular signaling pathways.
Q2: My this compound dose-response curve has shifted to the right. What are the potential causes?
A rightward shift in the dose-response curve, indicating a decrease in the potency (higher EC50) of this compound, can be caused by several factors:
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to the uncoupling of the receptor from its signaling machinery.
-
Tachyphylaxis: A rapid decrease in response to the drug after repeated administration.
-
Presence of Antagonists: Competitive or non-competitive antagonists will shift the dose-response curve to the right.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect buffer composition, temperature, or cell density, can affect the apparent potency of the agonist.
Q3: Why is the maximal response (Emax) of my this compound dose-response curve lower than expected?
A decrease in the Emax suggests a reduction in the efficacy of this compound. This can be due to:
-
Receptor Downregulation: Long-term exposure to an agonist can lead to a decrease in the total number of receptors on the cell surface.
-
Partial Agonism: In some signaling pathways, this compound may act as a partial agonist, not eliciting the full response of the system.
-
Cell Health: Poor cell viability or low receptor expression levels in the experimental system can limit the maximal achievable response.
-
Assay-Specific Limitations: The dynamic range of the chosen assay may not be sufficient to capture the full maximal response.
Q4: I am seeing different potency (EC50) values for this compound when I measure different signaling pathways. Is this normal?
Yes, this is a known phenomenon called biased agonism . This compound can stabilize different conformations of the α1A-adrenoceptor, leading to preferential activation of certain downstream signaling pathways over others. This results in different potencies and efficacies depending on the specific readout being measured (e.g., calcium mobilization vs. cAMP accumulation).
Troubleshooting Guides
Issue 1: Rightward Shift in the Dose-Response Curve (Decreased Potency)
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization/Tachyphylaxis | 1. Minimize agonist pre-incubation time: Reduce the time cells are exposed to this compound before measuring the response. 2. Washout steps: If performing cumulative dose-response experiments, ensure adequate washout between agonist additions, although this may not be sufficient to reverse rapid desensitization. 3. Use a non-cumulative addition protocol: Apply each concentration of this compound to a separate set of wells/tissues. 4. Investigate time-dependency: Perform time-course experiments at a fixed concentration of this compound to observe the rate of response decline. |
| Antagonist Presence | 1. Check for known antagonists in the experimental system: Ensure that no components of your media or buffer have antagonistic properties at the α1A-adrenoceptor. 2. Perform antagonist competition assays: Co-incubate with a known α1A-adrenoceptor antagonist (e.g., prazosin) to confirm the specificity of the this compound response and characterize the nature of the antagonism. A competitive antagonist will cause a parallel rightward shift of the dose-response curve. |
| Suboptimal Experimental Conditions | 1. Optimize cell density: Titrate the number of cells per well to find the optimal density that provides a robust signal without depleting resources or causing cell stress. 2. Verify buffer composition and pH: Ensure the buffer composition and pH are optimal for cell health and receptor function. 3. Control temperature: Maintain a consistent and appropriate temperature throughout the experiment, as temperature fluctuations can affect enzyme kinetics and receptor signaling. 4. Check solvent concentration: Ensure the final concentration of solvents like DMSO is consistent across all wells and is not affecting cell viability or receptor function. |
Issue 2: Lower than Expected Maximal Response (Emax)
| Potential Cause | Troubleshooting Steps |
| Receptor Downregulation | 1. Limit long-term agonist exposure: For chronic stimulation experiments, consider the potential for receptor downregulation and assess receptor expression levels (e.g., via radioligand binding or western blotting). 2. Use a shorter incubation time: If possible, reduce the overall duration of the experiment to minimize long-term regulatory effects. |
| Poor Cell Health or Low Receptor Expression | 1. Assess cell viability: Use a viability stain (e.g., trypan blue) to ensure a healthy cell population. 2. Verify receptor expression: Confirm the expression of the α1A-adrenoceptor in your cell line or tissue preparation using techniques like qPCR, western blotting, or radioligand binding. 3. Optimize cell culture conditions: Ensure cells are not overgrown or starved, as this can impact their responsiveness. |
| Assay Dynamic Range | 1. Check the saturation of your detection system: Ensure that the highest concentrations of this compound are not leading to a signal that is beyond the linear range of your detection instrument. 2. Use a reference full agonist: Compare the Emax of this compound to that of a known full agonist for the α1A-adrenoceptor in your system (e.g., norepinephrine) to determine if this compound is behaving as a partial agonist for the measured pathway. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound across different signaling pathways, illustrating the concept of biased agonism.
| Signaling Pathway | pEC50 (Mean ± SEM) | Relative Efficacy (vs. Norepinephrine) |
| Calcium (Ca2+) Mobilization | 9.5 ± 0.17 | Full Agonist |
| cAMP Accumulation | 7.8 ± 0.13 | Full Agonist |
| ERK1/2 Phosphorylation | 7.45 ± 0.22 | Full Agonist |
Note: These values are derived from studies in CHO-K1 cells stably expressing the human α1A-adrenoceptor. The absolute values may vary depending on the experimental system.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring this compound-induced intracellular calcium mobilization in a 96-well plate format using a fluorescent calcium indicator.
Materials:
-
Cells expressing the α1A-adrenoceptor
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Microplate reader with fluorescence detection and liquid handling capabilities
Procedure:
-
Cell Plating: Plate cells at an optimized density in black, clear-bottom 96-well plates and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Wash: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare a serial dilution of this compound in HBSS with 20 mM HEPES.
-
Place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for the calcium indicator.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handling, add the this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the baseline and a maximal response control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Protocol 2: cAMP Accumulation Assay
This protocol is for measuring this compound-induced changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
Materials:
-
Cells expressing the α1A-adrenoceptor
-
White, opaque 96-well or 384-well plates
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution
-
Forskolin (for Gαi-coupled systems)
-
cAMP assay kit (including lysis buffer, labeled cAMP, and detection reagents)
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Plating: Plate cells at an optimized density in white, opaque plates and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer (e.g., HBSS) containing a PDE inhibitor to each well and incubate for a short period to allow the inhibitor to take effect.
-
For Gαi-coupled systems, pre-stimulate with forskolin to elevate basal cAMP levels.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer provided in the cAMP assay kit to each well.
-
Follow the kit manufacturer's instructions for adding the labeled cAMP and detection reagents.
-
Incubate the plate for the recommended time at room temperature in the dark.
-
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Visualizations
Caption: this compound signaling through the α1A-adrenoceptor.
Caption: Troubleshooting workflow for this compound dose-response shifts.
References
Technical Support Center: A-61603 Stability in Solution
This technical support center provides guidance on the stability of A-61603 in solution during long-term storage. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and solutions?
A1: For long-term stability, solid this compound should be stored at -20°C, sealed tightly, and protected from moisture. Some suppliers also recommend storage at +4°C with desiccation. Stock solutions of this compound should be aliquoted and stored in tightly sealed vials. For storage up to one month, -20°C is recommended. For storage up to six months, -80°C is the preferred temperature.[1] It is best practice to prepare solutions fresh for each experiment to ensure optimal activity.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of solvents. The table below summarizes the known solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 20 | 51.24 |
| DMF | 20 | 51.24 |
| PBS (pH 7.2) | 10 | 25.62 |
| Ethanol | 1 | 2.56 |
| Water | 19.5 | 50 |
Q3: My this compound solution has changed color. Is it still usable?
A3: this compound is a catecholamine-like compound, which can be susceptible to oxidation. A color change, often to a pinkish or brownish hue, can indicate degradation. It is recommended to discard any discolored solution and prepare a fresh stock from solid material to ensure the integrity of your experimental results.
Q4: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A loss of activity is likely due to the chemical degradation of this compound in solution. This can be accelerated by factors such as exposure to light, elevated temperatures, and alkaline pH. To mitigate this, store solutions protected from light at the recommended low temperatures and consider using a buffer system to maintain an acidic to neutral pH.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitation in solution upon thawing | The concentration of this compound may exceed its solubility at lower temperatures. | Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | This could be due to partial degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | These may represent degradation products of this compound. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the desired solvent (e.g., DMSO, PBS pH 7.2) to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be required for higher concentrations in some solvents.
-
Dispense the solution into single-use aliquots in tightly sealed, light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Neutralization: After incubation, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Example of a Stability-Indicating HPLC Method
This is a general method that may require optimization for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Recommended storage conditions for solid and solution forms of this compound.
Caption: Factors that can lead to the degradation of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: A-61603-Induced Pressor Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective α1A-adrenoceptor agonist, A-61603, in experiments involving pressor responses.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments measuring the pressor response to this compound.
Issue 1: No or Weak Pressor Response Observed
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper this compound Preparation or Storage | This compound is typically supplied as a hydrobromide salt and is soluble in water. Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability and at 4°C for short-term use. For in vivo studies, the vehicle is often 100µM vitamin C in 0.9% NaCl to prevent oxidation. |
| Suboptimal Drug Administration | For intravenous (IV) administration, ensure the catheter is properly placed and patent. For continuous infusion via osmotic mini-pumps, verify the pump is functioning correctly and implanted properly subcutaneously. Bolus injections should be followed by a saline flush to ensure complete delivery. |
| Inappropriate Dose Range | This compound is a potent agonist. In conscious rats, pressor responses are induced at doses 50- to 100-fold lower than phenylephrine[1]. If no response is observed, consider a dose-escalation study starting from a low dose (e.g., 0.01 µg/kg) to determine the optimal dose for your specific animal model and experimental conditions. |
| Influence of Anesthesia | Anesthetics can significantly impact the sympathetic nervous system and cardiovascular responses. Some anesthetics may blunt the pressor response to α1-agonists. Whenever possible, conduct experiments in conscious, freely moving animals with chronically implanted catheters to avoid the confounding effects of anesthesia. If anesthesia is necessary, choose an agent with minimal impact on cardiovascular reflexes and maintain a consistent level of anesthesia throughout the experiment. |
| Animal Strain and Individual Variability | Different animal strains can exhibit varying sensitivities to adrenergic agonists. For instance, spontaneously hypertensive rats (SHR) may have altered baroreflex sensitivity compared to normotensive Wistar-Kyoto (WKY) rats, which could affect the pressor response[2]. It is crucial to use a consistent animal strain and age for all experiments. Be aware of potential inter-individual variability even within the same strain. |
Issue 2: High Variability in Pressor Response Between Subjects
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Experimental Conditions | Ensure all experimental parameters are standardized, including animal handling, acclimatization period, time of day for experiments (to account for circadian rhythms), and ambient temperature. Stress from handling can significantly affect cardiovascular parameters and should be minimized. |
| Variable Baseline Blood Pressure | Allow animals to acclimatize to the experimental setup until a stable baseline blood pressure is achieved before drug administration. Animals with significantly different baseline blood pressures may exhibit varied responses. |
| Genetic and Phenotypic Differences | As mentioned above, animal strain and even subtle genetic variations within a strain can contribute to variability. If high variability persists, consider increasing the sample size to improve statistical power. |
| Pathophysiological State of the Animal | Underlying health conditions can alter cardiovascular responsiveness. Ensure all animals are healthy and free from disease. |
Issue 3: Tachyphylaxis or Desensitization to this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Receptor Downregulation/Uncoupling | Prolonged or repeated exposure to high concentrations of an agonist can lead to receptor desensitization, a process involving receptor phosphorylation and internalization, which reduces the response to subsequent agonist challenges. |
| Managing Tachyphylaxis in Experiments | - Allow Sufficient Washout Period: If repeated dosing is necessary, ensure an adequate washout period between doses to allow for receptor resensitization. The optimal duration may need to be determined empirically. - Use a Minimal Effective Dose: Utilize the lowest dose of this compound that elicits a consistent and measurable pressor response to minimize the extent of desensitization. - Consider Continuous Infusion: For longer-term studies, continuous infusion of a low dose of this compound via an osmotic mini-pump may lead to a more stable, albeit potentially attenuated, response compared to repeated bolus injections. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing a pressor response?
A1: this compound is a potent and highly selective agonist for the α1A-adrenergic receptor subtype. Activation of α1A-adrenoceptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. This signaling pathway primarily involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and subsequent downstream signaling events.
Q2: How does the potency of this compound compare to other α1-agonists like phenylephrine?
A2: this compound is significantly more potent than phenylephrine. In conscious rats, this compound induces a pressor response at doses 50- to 100-fold lower than phenylephrine[1]. In isolated rat vas deferens, this compound is 200- to 300-fold more potent than norepinephrine and phenylephrine, respectively[1].
Potency Comparison of this compound and Phenylephrine
| Agonist | Animal Model/Tissue | Relative Potency | Reference |
| This compound | Conscious Rats (Pressor Response) | 50-100x more potent than Phenylephrine | [1] |
| This compound | Rat Vas Deferens | 200-300x more potent than Phenylephrine | [1] |
| This compound | Isolated Canine Prostate Strips | 130-165x more potent than Phenylephrine | [1] |
| This compound | Rat Spleen (α1B sites) | 40x more potent than Phenylephrine | [1] |
| This compound | Rat Aorta (α1D sites) | 35x less potent than Phenylephrine | [1] |
Q3: What are the known signaling pathways activated by this compound?
A3: this compound, by activating α1A-adrenoceptors, stimulates Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of downstream targets, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, leading to various cellular responses, including smooth muscle contraction.
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for the α1A-adrenoceptor subtype over α1B and α1D subtypes[1]. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always recommended to use the lowest effective dose to maintain selectivity.
Experimental Protocols
Protocol for Measuring this compound-Induced Pressor Response in Conscious Rats
This protocol is adapted from studies investigating the in vivo effects of α1-adrenoceptor agonists.
Materials:
-
This compound hydrobromide
-
Vehicle (e.g., 100 µM Vitamin C in 0.9% NaCl)
-
Conscious, male rats (e.g., Sprague-Dawley or Wistar) with chronically implanted arterial and venous catheters
-
Blood pressure transducer and recording system
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Surgically implant arterial and venous catheters in rats under appropriate anesthesia and allow for a recovery period of at least 48-72 hours. This allows for direct blood pressure measurement and intravenous drug administration in conscious, unrestrained animals.
-
House animals individually with free access to food and water.
-
-
Acclimatization:
-
On the day of the experiment, connect the arterial catheter to the blood pressure transducer and allow the rat to acclimatize in a quiet, isolated environment for at least 30-60 minutes, or until a stable baseline mean arterial pressure (MAP) and heart rate (HR) are achieved.
-
-
This compound Administration:
-
Prepare fresh serial dilutions of this compound in the chosen vehicle.
-
Administer this compound as either an intravenous (IV) bolus injection or a continuous IV infusion.
-
For a dose-response curve, administer increasing doses of this compound, allowing blood pressure to return to baseline between each dose. A typical dose range for IV bolus in rats might be 0.1 to 10 µg/kg.
-
-
Data Acquisition:
-
Continuously record MAP and HR throughout the experiment.
-
Calculate the change in MAP from the pre-injection baseline for each dose of this compound.
-
-
Data Analysis:
-
Plot the change in MAP against the log of the this compound dose to generate a dose-response curve.
-
Calculate the ED50 (the dose that produces 50% of the maximal response) to quantify the potency of this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade leading to vasoconstriction.
Experimental Workflow for Pressor Response Measurement
Caption: Workflow for this compound pressor response experiments.
Troubleshooting Logic for No Pressor Response
Caption: Troubleshooting flowchart for absent pressor response.
References
A-61603 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the use of A-61603, a potent and selective α1A-adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the α1A-adrenergic receptor (α1A-AR).[1] Its primary mechanism of action is to bind to and activate α1A-adrenoceptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the stimulation of the Gq/11 G-protein pathway, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Q2: How selective is this compound for the α1A-adrenoceptor subtype?
This compound exhibits a high degree of selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. In radioligand binding assays, this compound is at least 35-fold more potent at α1A receptors than at α1B or α1D sites.[1] Functional studies have shown even greater selectivity, with this compound being significantly more potent in tissues and cells expressing the α1A subtype.[1]
Q3: What are the known downstream signaling pathways activated by this compound?
The canonical signaling pathway for α1A-adrenoceptors, and thus for this compound, is through the Gq/PLC pathway, leading to increased intracellular calcium. However, there is also evidence for biased agonism, where this compound may preferentially activate certain downstream pathways over others. For instance, some studies suggest that this compound can stimulate cAMP accumulation and ERK phosphorylation.
Q4: At what concentrations are off-target effects of this compound likely to be observed?
While this compound is highly selective, at supratherapeutic or very high concentrations, the potential for off-target effects increases. The precise concentration at which these effects become significant can vary depending on the experimental system (e.g., cell type, receptor expression levels). One study on porcine meningeal arteries suggested that at higher concentrations, this compound may also cause vasoconstriction through activation of α2-adrenoceptors.[2] As a general principle, off-target effects are more likely to be observed at micromolar (µM) concentrations and above. Researchers should always perform dose-response curves to determine the optimal concentration for their specific application and to identify potential off-target effects at higher concentrations.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular response at high concentrations. | Off-target receptor activation: At high concentrations, this compound may be activating other adrenergic receptor subtypes (e.g., α1B, α1D, α2) or other unrelated GPCRs. | 1. Perform a comprehensive dose-response curve: Determine the EC50 for your desired effect and use the lowest effective concentration. 2. Use selective antagonists: Co-incubate with antagonists for other potential off-target receptors (e.g., yohimbine for α2-ARs) to see if the unexpected effect is blocked. 3. Test in a null cell line: Use a cell line that does not express the α1A-adrenoceptor to see if the effect persists. |
| Response observed in a system thought to lack α1A-adrenoceptors. | Low-level endogenous expression or receptor promiscuity: The experimental system may have low, yet functional, levels of α1A-ARs, or at high concentrations, this compound may be activating a different receptor. | 1. Confirm receptor expression: Use techniques like qPCR, Western blot, or radioligand binding to confirm the presence or absence of α1A-ARs. 2. Pharmacological blockade: Use a highly selective α1A-AR antagonist (e.g., RS-17053) to see if the response is inhibited. |
| Cellular toxicity or non-specific effects observed. | High compound concentration leading to non-specific membrane effects or other cellular stress. | 1. Assess cell viability: Use assays like MTT or trypan blue exclusion to determine if the observed effect is due to toxicity. 2. Lower the concentration of this compound: Use the lowest concentration that elicits the desired on-target effect. 3. Include vehicle controls: Ensure that the solvent used to dissolve this compound is not causing the observed effects. |
Data Presentation
Table 1: Selectivity Profile of this compound at Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50 or pD2) | Selectivity vs. α1A | Reference |
| α1A | ~1-5 | ~0.5 - 10 nM | - | [1] |
| α1B | ~100 - 200 | >100 nM | ~35-40 fold | [1] |
| α1D | ~150 - 300 | >100 nM | ~35-60 fold | [1] |
| α2 | Not well characterized, but effects seen at higher concentrations | Micromolar range | Lower | [2] |
Note: The exact values can vary depending on the specific assay and tissue/cell type used.
Experimental Protocols
Protocol 1: Assessing the Selectivity of this compound using a Functional Assay (Calcium Mobilization)
Objective: To determine the potency of this compound at α1A-adrenoceptors and to assess its activity at other α1-adrenoceptor subtypes at higher concentrations.
Materials:
-
Cell lines stably expressing human α1A, α1B, and α1D adrenoceptors.
-
This compound hydrobromide.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capabilities.
Methodology:
-
Cell Culture: Plate the α1A, α1B, and α1D expressing cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM (e.g., 4 µM) in HBSS for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS, ranging from picomolar to high micromolar concentrations.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound into the wells.
-
Record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each concentration.
-
Plot the ΔF against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for each receptor subtype.
-
Protocol 2: Investigating Potential Off-Target Effects using a Receptor Antagonist
Objective: To determine if an unexpected response to high concentrations of this compound is mediated by a specific off-target receptor.
Materials:
-
Experimental system (cell line, tissue) exhibiting the unexpected response.
-
This compound hydrobromide.
-
Selective antagonist for the suspected off-target receptor (e.g., yohimbine for α2-adrenoceptors).
-
Appropriate assay to measure the unexpected response (e.g., cAMP assay, ERK phosphorylation assay).
Methodology:
-
Prepare Cells/Tissue: Prepare your experimental system as you normally would.
-
Antagonist Pre-incubation: Pre-incubate a subset of your samples with the selective antagonist at a concentration known to block its target receptor (typically 10-100 fold its Ki). Incubate for a sufficient time for the antagonist to bind (e.g., 30 minutes).
-
This compound Stimulation: Add a high concentration of this compound (the concentration that elicits the unexpected response) to both the antagonist-treated and untreated samples.
-
Assay: Perform the assay to measure the response of interest.
-
Data Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the antagonist-treated samples indicates that the effect is mediated, at least in part, by the off-target receptor.
Visualizations
Caption: Canonical and biased signaling pathways of this compound.
References
Technical Support Center: A-61603 in Primary Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of A-61603 in primary cell culture, with a focus on minimizing potential toxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the α1A-adrenergic receptor (α1A-AR).[1][2] Its primary mechanism of action involves binding to and activating the α1A-AR, which is a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling pathways, most notably the hydrolysis of phosphoinositides and the activation of the Extracellular signal-regulated kinase (ERK) pathway.[1][2]
Q2: What are the known effects of this compound in primary cells?
A2: this compound has been shown to be protective in primary cardiomyocytes against various cytotoxic insults, including doxorubicin-induced cardiotoxicity.[3] This protective effect is linked to the activation of the ERK survival pathway.[4] In human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), chronic treatment with this compound has been observed to increase the length-dependent activation of contraction.[5]
Q3: Why is it important to minimize toxicity in primary cell cultures?
A3: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in an organism compared to immortalized cell lines.[6] However, they are also more sensitive to stress and chemical insults. Minimizing the toxicity of experimental compounds like this compound is crucial for maintaining the physiological relevance of the in vitro model and ensuring the accuracy and reproducibility of experimental data.
Q4: What are the potential signs of this compound toxicity in my primary cell culture?
A4: While this compound is often used for its protective effects, high concentrations or prolonged exposure could potentially lead to off-target effects or cellular stress. Signs of toxicity can include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased apoptosis or necrosis.
-
Alterations in metabolic activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell death observed after this compound treatment. | Concentration too high: The concentration of this compound may be in a toxic range for your specific primary cell type. | Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal non-toxic concentration for your experimental endpoint. Start with concentrations around the known EC50 for ERK activation (see Table 1) and extend to higher concentrations. Use a cell viability assay (e.g., MTT, MTS, or LDH release) to assess cytotoxicity.[7] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Check final solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to your primary cells (typically <0.1% for DMSO).[8] Run a vehicle control: Always include a control group treated with the same concentration of the solvent used for this compound to assess its specific effect. | |
| Suboptimal cell health: Primary cells that are stressed or unhealthy are more susceptible to drug-induced toxicity. | Ensure healthy cell cultures: Before treatment, confirm that your primary cells are healthy, displaying normal morphology and adherence. Use low-passage cells whenever possible. | |
| Inconsistent results between experiments. | Variability in drug preparation: Inaccurate serial dilutions can lead to variations in the final this compound concentration. | Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistency. |
| Variability in cell health and passage number: Primary cells can exhibit altered responses at different passage numbers. | Standardize cell culture practices: Use cells from a consistent and low passage number for all experiments. Ensure cells are in a logarithmic growth phase before treatment. | |
| "Edge effect" in multi-well plates: Evaporation from the outer wells of a microplate can concentrate this compound, leading to higher toxicity in those wells. | Avoid using outer wells: For sensitive assays, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[7] | |
| No observable effect of this compound. | Concentration too low: The concentration of this compound may be insufficient to activate the α1A-AR in your cell type. | Consult literature for effective concentrations: Refer to published studies using similar cell types to guide your concentration selection (see Table 1). Consider performing a dose-response for your specific endpoint (e.g., ERK phosphorylation). |
| Low α1A-AR expression: The primary cell type you are using may not express sufficient levels of the α1A-adrenergic receptor. | Verify receptor expression: If possible, confirm the expression of α1A-AR in your primary cells using techniques like RT-qPCR or Western blotting. |
Data Presentation
Table 1: Effective Concentrations of this compound for ERK Activation in Cardiomyocytes
| Cell Type | EC50 for ERK Activation | Reference |
| Human Cardiomyocytes | 5 nM | [5] |
| Neonatal Rat Ventricular Myocytes | 6 nM | [5] |
| Cultured Mouse Cardiomyocytes | 23 nM | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in a primary cell culture using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is a logarithmic or semi-logarithmic dilution series (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the cytotoxic profile.
Protocol 2: Assessment of this compound-Induced ERK Phosphorylation by Western Blot
This protocol describes how to measure the activation of the ERK signaling pathway in response to this compound treatment.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
6-well or 10 cm cell culture dishes
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed primary cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment, if appropriate for your cell type, to reduce basal ERK phosphorylation. Treat the cells with the desired concentration of this compound for a short duration (e.g., 5, 15, 30 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, immediately place the plates on ice. Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
Re-probing for Total ERK: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2, or run a parallel gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 3. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cheslerlab.org [cheslerlab.org]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: A-61603 versus Phenylephrine in Activating α1A-Adrenoceptors
For researchers and professionals in drug development, understanding the nuanced differences between adrenergic receptor agonists is paramount for designing targeted and effective therapeutics. This guide provides an objective comparison of A-61603 and phenylephrine, two key agonists that activate the α1A-adrenoceptor, a G-protein coupled receptor (GPCR) crucial in regulating smooth muscle contraction and various physiological processes.[1] This comparison is supported by experimental data on their potency, efficacy, and selectivity, alongside detailed methodologies of the key experiments.
Executive Summary
This compound emerges as a highly potent and selective agonist for the α1A-adrenoceptor, demonstrating significantly greater potency than the classical agonist, phenylephrine.[2] While both compounds activate the canonical Gq-protein signaling pathway, the profound difference in their potency and selectivity makes this compound a more suitable tool for studies specifically investigating α1A-adrenoceptor function, minimizing off-target effects. Phenylephrine, in contrast, is a non-selective α1-adrenoceptor agonist.[3]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and phenylephrine in activating α1A-adrenoceptors. The data is compiled from functional assays measuring calcium mobilization and phosphoinositide hydrolysis, as well as binding affinity assays.
| Parameter | This compound | Phenylephrine | Reference |
| Potency (pEC50) | |||
| Calcium Mobilization | 10.9 ± 0.1 | 6.8 ± 0.1 | [4] |
| Phosphoinositide Hydrolysis | ~200-300x more potent | - | [2] |
| Efficacy (Emax) | |||
| Calcium Mobilization | 100% | 100% | [4] |
| Binding Affinity (pKi) | |||
| α1A-Adrenoceptor | 9.5 ± 0.1 | 5.7 ± 0.1 | [4] |
| Selectivity | |||
| α1A vs α1B Affinity | >660-fold | Non-selective | [4] |
| α1A vs α1D Affinity | >660-fold | Non-selective | [4] |
Signaling Pathways & Visualization
Activation of the α1A-adrenoceptor by both this compound and phenylephrine primarily initiates the Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This canonical pathway can be visualized as follows:
Experimental Protocols
The data presented in this guide is derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize α1A-adrenoceptor agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture and Receptor Expression: Chinese Hamster Ovary (CHO) cells are stably transfected with the human α1A-adrenoceptor. Cells are cultured in appropriate media until they reach a suitable confluency for the assay.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the agonist (this compound or phenylephrine).
-
Data Acquisition: Fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data is then normalized to the maximum response and fitted to a sigmoidal dose-response curve to calculate the EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
Methodology:
-
Cell Culture and Labeling: Cells expressing the α1A-adrenoceptor are cultured in a medium containing [³H]-myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cell membrane phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Agonist Stimulation: Varying concentrations of this compound or phenylephrine are added to the cells, and they are incubated for a specific period to allow for receptor activation and IP production.
-
Extraction: The reaction is stopped by the addition of an acid (e.g., perchloric acid). The cells are then lysed, and the soluble inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography. The amount of radioactivity in each fraction is quantified using a scintillation counter.
-
Data Analysis: The total [³H]-inositol phosphate accumulation at each agonist concentration is determined. The data is then used to generate dose-response curves and calculate potency (EC50) and efficacy (Emax).[6][7][8][9]
Conclusion
The experimental data unequivocally demonstrates that this compound is a substantially more potent and selective agonist for the α1A-adrenoceptor compared to phenylephrine.[2][4] Its high affinity and selectivity make it an invaluable pharmacological tool for dissecting the specific roles of the α1A-adrenoceptor subtype in both in vitro and in vivo models, without the confounding effects of activating α1B and α1D subtypes.[2][4] While phenylephrine remains a useful, broadly acting α1-agonist, researchers requiring precise targeting of the α1A subtype will find this compound to be the superior compound. This clear distinction in their pharmacological profiles is critical for the development of next-generation therapeutics targeting the adrenergic system.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Alpha 1A and alpha 1B-adrenoceptors enhance inositol phosphate generation in rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of inositol phosphates in alpha 1-adrenoceptor-stimulated and homogenized cardiac myocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noradrenaline-induced inositol phosphate formation in rat striatum is mediated by alpha 1A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic stimulation of 1,4,5-inositol trisphosphate formation in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-61603 and Norepinephrine on Cardiomyocyte Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of A-61603, a selective α1A-adrenergic receptor agonist, and norepinephrine, a non-selective adrenergic agonist, on cardiomyocytes. The information presented is based on experimental data from preclinical studies and is intended to inform research and drug development in the cardiovascular field.
Summary of Effects on Cardiomyocytes
| Feature | This compound | Norepinephrine |
| Receptor Selectivity | Highly selective for α1A-adrenergic receptors[1][2] | Non-selective, acts on α1, α2, and β-adrenergic receptors[3] |
| Primary Effect | Cardioprotective and pro-hypertrophic[1][4] | Complex; can be protective, hypertrophic, or apoptotic depending on conditions[3][5] |
| Apoptosis | Protects against apoptosis induced by various stressors[1][6][7] | Can induce apoptosis, particularly at high concentrations[5][8] |
| Hypertrophy | Induces cardiomyocyte hypertrophy[4] | Potent inducer of cardiomyocyte hypertrophy, often via synergistic α1 and β receptor activation[3] |
| Contractility | Enhances contractility and inotropic response[1][9][10] | Increases twitch amplitude and velocity[11] |
| Signaling Pathways | Primarily activates the α1A-ERK survival pathway[6][7][12] | Activates multiple pathways including β-AR/cAMP/PKA and α-AR/PLC/PKC[3][13][14] |
Quantitative Comparison of Potency
The following table summarizes the half-maximal effective concentration (EC50) for ERK activation and protein synthesis in neonatal rat ventricular myocytes (NRVMs), providing a direct comparison of the potency of this compound and norepinephrine.
| Agonist | EC50 for ERK Activation (nM)[12] | EC50 for Protein Synthesis (nM)[12] |
| This compound | 4 | 12 |
| Norepinephrine | > this compound (less potent) | > this compound (less potent) |
Note: The study provided a rank-order of potency for ERK activation as this compound > Norepinephrine > Epinephrine > Phenylephrine > Methoxamine > Dobutamine > Midodrine. A similar rank-order was observed for protein synthesis.[12]
Experimental Protocols
This section outlines the general methodologies used in the cited studies to assess the effects of this compound and norepinephrine on cardiomyocytes.
Cardiomyocyte Isolation and Culture
Neonatal rat ventricular myocytes (NRVMs) or adult mouse ventricular myocytes (AMVMs) are commonly used. The general procedure involves enzymatic digestion of the ventricular tissue to isolate individual cardiomyocytes. These cells are then cultured in appropriate media, often on plates coated with substances like fibronectin to promote attachment. For experiments involving α1-adrenergic receptor stimulation, a β-blocker such as propranolol is often included in the culture medium to prevent confounding effects from β-adrenergic receptor activation, especially when using non-selective agonists like norepinephrine.[6][12]
Assessment of Cardiomyocyte Hypertrophy
Cardiomyocyte hypertrophy, an increase in cell size, can be quantified through several methods:
-
Microscopy and Image Analysis: Cells are stained with dyes that delineate the cell membrane (e.g., FITC-wheat germ agglutinin). The cell surface area or diameter is then measured using image analysis software.[15][16]
-
Protein Synthesis Assays: The rate of protein synthesis is measured by the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into cellular proteins.[12]
-
Gene Expression Analysis: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain, is quantified using techniques like quantitative PCR (qPCR).[17]
Cardiomyocyte Contractility Assays
The contractility of cardiomyocytes can be assessed using various techniques:
-
Video-Based Edge Detection: The shortening and re-lengthening of individual cardiomyocytes are recorded using a camera, and the extent and velocity of contraction are analyzed.[18]
-
Calcium Transient Measurement: Fluorescent calcium indicators are used to measure the intracellular calcium concentration changes that precede contraction.[18]
-
Engineered Heart Tissues (EHTs): Cardiomyocytes are cultured in a 3D environment to form a contracting tissue. The force of contraction can then be measured.[10]
Signaling Pathway Analysis
The activation of specific signaling pathways is typically assessed by measuring the phosphorylation status of key proteins.
-
Western Blotting (Immunoblotting): This technique is used to detect and quantify specific proteins. For example, to assess ERK activation, antibodies specific to the phosphorylated form of ERK (P-ERK) and total ERK (T-ERK) are used. The ratio of P-ERK to T-ERK indicates the level of pathway activation.[6]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound and norepinephrine in cardiomyocytes.
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Norepinephrine signaling pathways in cardiomyocytes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and norepinephrine on cardiomyocyte hypertrophy and survival.
Caption: Workflow for cardiomyocyte studies.
References
- 1. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The alpha(1)-adrenoceptor subtype- and protein kinase C isoform-dependence of Norepinephrine's actions in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cheslerlab.org [cheslerlab.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Semiautomated pipeline for quantitative analysis of heart histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to Selective Alpha-1A Adrenergic Agonists: A-61603 vs. Cirazoline
For researchers and drug development professionals navigating the landscape of selective alpha-1A adrenergic receptor (α1A-AR) agonists, a clear understanding of the pharmacological profiles of available compounds is paramount. This guide provides an objective comparison of A-61603 and cirazoline, two prominent α1A-AR agonists, focusing on their performance based on experimental data.
Overview of this compound and Cirazoline
This compound is a highly potent and selective agonist for the α1A-adrenergic receptor subtype.[1][2][3] Its selectivity makes it a valuable tool for elucidating the specific physiological roles of the α1A-AR. Cirazoline is also a well-characterized α1A-AR agonist, but it exhibits a broader pharmacological profile, acting as a full agonist at α1A-ARs and a partial agonist at α1B- and α1D-ARs.[4][5] Furthermore, cirazoline has been reported to display antagonistic properties at α2-AR subtypes.[4][6] This relative lack of selectivity can be a critical consideration in experimental design and interpretation.
Quantitative Comparison of Performance
The following tables summarize the binding affinities and functional potencies of this compound and cirazoline for the different α1-adrenergic receptor subtypes, providing a clear quantitative comparison of their selectivity and potency.
Table 1: Binding Affinity (Ki, nM) of this compound and Cirazoline at Human α1-Adrenergic Receptor Subtypes
| Compound | α1A-AR | α1B-AR | α1D-AR | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) | Reference |
| This compound | 0.47 | 110 | 16 | 234 | 34 | [2] |
| Cirazoline | 10.2 | 105 | 112 | 10.3 | 11.0 | [5] |
Table 2: Functional Potency (EC50, nM) of this compound and Cirazoline in Phosphoinositide Hydrolysis Assays
| Compound | α1A-AR | α1B-AR | α1D-AR | Reference |
| This compound | 0.1 | 25 | 2.5 | [2] |
Table 3: Functional Potency (pD2) of Cirazoline in Calcium Mobilization Assays
| Compound | α1A-AR | α1B-AR | α1D-AR | Reference |
| Cirazoline | 8.12 | 6.89 | 6.91 | [5] |
Note: pD2 is the negative logarithm of the EC50 value.
Signaling Pathways
Activation of the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][9] Beyond this canonical pathway, α1A-ARs can also couple to other effector systems, including the mitogen-activated protein kinase (MAPK) pathway, which can influence longer-term cellular processes like cell growth.[9][10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to characterize α1A-AR agonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-, α1B-, or α1D-adrenergic receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.
-
Binding Assay: The assay is performed in a final volume of 250 µL containing the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-prazosin), and a range of concentrations of the competing ligand (this compound or cirazoline).
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key downstream event of α1A-AR activation.
Detailed Methodology:
-
Cell Culture and Dye Loading: CHO cells stably expressing the human α1A-, α1B-, or α1D-adrenergic receptor are seeded in 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Agonist Addition: The cells are then washed to remove excess dye, and a baseline fluorescence reading is taken. Varying concentrations of the agonist (this compound or cirazoline) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is determined for each agonist concentration. The data are then plotted as a dose-response curve, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression.
Conclusion
The experimental data clearly demonstrate that this compound is a significantly more selective and potent agonist for the α1A-adrenergic receptor compared to cirazoline. While cirazoline is a useful tool, its activity at other α1-adrenoceptor subtypes and its α2-antagonistic properties must be considered when designing experiments and interpreting results. For studies requiring a highly specific probe for the α1A-AR, this compound is the superior choice. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their specific research needs.
References
- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unmasking A-61603's Precise Target: How Alpha-1A Knockout Mice Confirmed Its Mechanism of Action
For researchers and drug development professionals, unequivocally identifying a drug's mechanism of action is paramount. The use of genetically modified animal models, such as knockout mice, provides a powerful tool for this purpose. This guide details how alpha-1A adrenergic receptor knockout (α1A-KO) mice were instrumental in confirming the specific mechanism of action of A-61603, a potent and selective alpha-1A adrenergic receptor agonist.
This compound has been investigated for its potential therapeutic effects, including its role in blood pressure regulation and cardioprotection.[1][2] Initial pharmacological studies indicated its high selectivity for the alpha-1A adrenergic receptor subtype over other alpha-1 subtypes (α1B and α1D).[1][3] However, to definitively prove that the physiological effects of this compound are mediated exclusively through the alpha-1A receptor, researchers turned to α1A-KO mice, which lack the gene encoding this specific receptor.[4][5]
Comparison of this compound's Effects in Wild-Type vs. Alpha-1A Knockout Mice
The most direct evidence for this compound's mechanism of action comes from comparative studies in wild-type (WT) mice, which have a full complement of adrenergic receptors, and α1A-KO mice. These studies have consistently demonstrated that the physiological responses to this compound are completely abolished in the absence of the alpha-1A receptor.
Blood Pressure Regulation
A key function of the alpha-1A adrenergic receptor is the regulation of blood pressure through vasoconstriction.[4][5] Experiments have shown that this compound induces a significant increase in blood pressure in conscious WT mice. In stark contrast, the same dose of this compound has no effect on the blood pressure of α1A-KO mice, providing conclusive evidence that its pressor effect is solely dependent on the presence of the alpha-1A receptor.[4][5]
| Parameter | Wild-Type (WT) Mice | Alpha-1A Knockout (KO) Mice | Citation |
| Baseline Mean Arterial Pressure (MAP) | Normal | Hypotensive (8-12% lower than WT) | [4][5] |
| Change in MAP with this compound | ↑ 35 mm Hg | No effect | [4] |
| Change in MAP with Phenylephrine (non-selective α1-agonist) | Significant increase | Reduced pressor response (final pressure 85% of WT) | [4][5] |
Cardioprotective Effects
Beyond its role in blood pressure, the alpha-1A adrenergic receptor has been implicated in cardioprotective signaling pathways.[2][6] In a model of doxorubicin-induced cardiomyopathy, a low, non-pressor dose of this compound was shown to improve cardiac function and survival in WT mice.[2][6] This protective effect was completely absent in α1A-KO mice, again demonstrating the indispensable role of the alpha-1A receptor in mediating the drug's therapeutic action.[2][6]
| Parameter | Wild-Type (WT) Mice + Doxorubicin | Alpha-1A Knockout (KO) Mice + Doxorubicin | Citation |
| Effect of this compound on Survival | Increased | No effect | [2][6] |
| Effect of this compound on Cardiac Function (Fractional Shortening) | Preserved | Not preserved | [6] |
| Effect of this compound on Cardiac ERK Activation | Increased | No effect | [2] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data supporting the mechanism of action of this compound.
Generation of Alpha-1A Knockout Mice
Alpha-1A knockout mice were created using targeted gene disruption techniques.[7] A targeting vector containing a selectable marker (e.g., neomycin resistance gene) and often a reporter gene (e.g., lacZ) was used to replace a critical portion of the Adra1a gene, which encodes the alpha-1A adrenergic receptor.[5][7] This disruption prevents the production of a functional receptor protein. The absence of the alpha-1A receptor was confirmed through methods such as RT-PCR and radioligand binding assays.[7]
In Vivo Drug Administration and Physiological Monitoring
For in vivo studies, this compound or other adrenergic agonists were typically administered to conscious, unrestrained mice.[2][4] A common method involves the subcutaneous implantation of osmotic minipumps for continuous infusion of the drug at a controlled rate.[2][8] Blood pressure was measured using various techniques, including tail-cuff manometry for non-invasive measurements and indwelling arterial catheters connected to telemetry systems for continuous and more accurate recordings.[4][5] Cardiac function was assessed non-invasively using echocardiography to measure parameters like fractional shortening and cardiac output.[2][6]
Visualizing the Pathways and Workflow
The following diagrams illustrate the signaling pathway of the alpha-1A adrenergic receptor and the experimental workflow used to confirm the mechanism of action of this compound.
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Knockout of the alpha 1A/C-adrenergic receptor subtype: the alpha 1A/C is expressed in resistance arteries and is required to maintain arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 005039 - α1A/C KO Strain Details [jax.org]
- 8. The Alpha-1A Adrenergic Receptor Regulates Mitochondrial Oxidative Metabolism in the Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
A-61603: A Comparative Guide to its Cross-Reactivity with Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional potency of A-61603 across various adrenergic receptor subtypes. The data presented is intended to assist researchers in evaluating the selectivity of this compound for their experimental needs. Detailed experimental protocols for the key assays cited are also included to ensure reproducibility and methodological transparency.
Data Presentation: Quantitative Comparison of this compound Activity
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| α1A | 0.35 | [4] |
| α1B | 230 | [4] |
| α1D | 310 | [4] |
Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes. Data is derived from whole-cell [3H]-prazosin binding assays performed on CHO cells stably expressing the respective human receptor subtypes.
| Receptor Subtype | Functional Potency (EC50) [nM] | Reference |
| α1A | 0.28 | [4] |
| α1B | >10,000 | [4] |
| α1D | >10,000 | [4] |
Table 2: Functional Potency of this compound at Human α1-Adrenergic Receptor Subtypes. Data represents the half-maximal effective concentration (EC50) for calcium mobilization in CHO cells stably expressing the respective human receptor subtypes.
Signaling Pathway
Caption: α1A-Adrenergic Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from methodologies used to determine the binding affinity of ligands for α1-adrenergic receptors.[6][7][8]
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Cell membranes are incubated in 96-well plates with a fixed concentration of the radioligand [3H]-prazosin and varying concentrations of the competitor ligand (this compound).
-
Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring Gq-coupled receptor activation, similar to assays used to assess the functional potency of this compound.[9][10][11]
-
Cell Culture and Plating:
-
CHO cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype are seeded into 96-well black-walled, clear-bottom plates and grown to confluency.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time (e.g., 1 hour) at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation).
-
Varying concentrations of the agonist (this compound) are added to the wells.
-
The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence, indicative of calcium mobilization, is plotted against the agonist concentration.
-
The half-maximal effective concentration (EC50) is determined from the resulting dose-response curve.
-
Experimental Workflow
Caption: Experimental Workflow for Receptor Selectivity
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of [3H]prazosin binding sites in crude membranes and isolated cells of brown adipose tissue as alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A-61603 and Cardioprotection: A Comparative Analysis of Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data supporting the reproducibility of the cardioprotective effects of A-61603, a selective α1A-adrenergic receptor agonist. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting the α1A-adrenergic receptor for cardiac conditions. This document summarizes key quantitative findings, details experimental methodologies, and visually represents critical pathways and workflows to facilitate an objective evaluation of this compound against other cardioprotective strategies.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the cardioprotective effects of this compound and its comparison with other agents.
Table 1: In Vitro Efficacy of this compound in Cardiomyocytes
| Parameter | Cell Type | Condition | This compound Concentration | Effect | Citation |
| ERK Activation (EC50) | Neonatal Rat Ventricular Myocytes (NRVMs) | --- | 6 nM | 20-fold increase | [1] |
| ERK Activation (EC50) | Adult Mouse Ventricular Myocytes (AMVMs) | --- | 23 nM | --- | [1] |
| Protection from Doxorubicin Toxicity (EC50) | Adult Mouse Ventricular Myocytes (AMVMs) | Doxorubicin-induced toxicity | 14 nM | Increased cell viability | [1] |
| Cell Viability | Adult Mouse Ventricular Myocytes (AMVMs) | Doxorubicin (20 µM) toxicity | 200 nM | 48% increase vs. control | [2][3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Cardiotoxicity
| Animal Model | Condition | This compound Dose | Key Findings | Citation |
| Male Mice | Acute Doxorubicin (25 mg/kg) Cardiotoxicity | 10 ng/kg/day (s.c. infusion) | - Increased 7-day survival to 84% (vs. 34% in vehicle) - Improved cardiac function, heart rate, and cardiac output - Reduced cardiac cell necrosis, apoptosis, and myocardial fibrosis | [1] |
| Male Mice (α1A-KO) | Acute Doxorubicin (25 mg/kg) Cardiotoxicity | 10 ng/kg/day (s.c. infusion) | No protective effects observed | [1] |
| Male Mice | --- | 10 ng/kg/day | Activated cardiac ERK without increasing blood pressure | [1] |
| Mouse Model | Right Heart Failure | Low, subpressor dose | Restored right ventricular contractility | [4] |
| Ischemic Cardiomyopathy Mice | Ischemic Cardiomyopathy | Not specified | Fully reversed the deterioration of contractility after 4 weeks of treatment | [5] |
Table 3: Comparative Potency of this compound and Other α1-Adrenergic Agonists in Neonatal Rat Ventricular Myocytes (NRVMs)
| Agonist | ERK Activation (EC50) | Rank-Order Potency (ERK Activation) | Protein Synthesis (EC50) | Rank-Order Potency (Protein Synthesis) | Citation |
| This compound | 4 nM | 1 | 12 nM | 1 | [2][3] |
| Norepinephrine (NE) | --- | 2 | --- | 2 | [2][3] |
| Epinephrine (EPI) | --- | 3 | --- | 5 | [2][3] |
| Phenylephrine (PE) | --- | 4 | --- | 4 | [2][3] |
| Methoxamine (MET) | --- | 5 | --- | 6 | [2][3] |
| Dobutamine (DOB) | --- | 6 | --- | 3 | [2][3] |
| Midodrine (MID) | --- | 7 | --- | 7 | [2][3] |
II. Experimental Protocols
A. Doxorubicin-Induced Cardiomyopathy in Mice
This protocol is a synthesis of methodologies described in the cited literature for inducing acute cardiotoxicity to test the efficacy of cardioprotective agents like this compound.[1]
-
Animal Model: Male C57BL/6J mice (10-12 weeks old).
-
Doxorubicin Administration: A single intraperitoneal (i.p.) injection of doxorubicin at a dose of 25 mg/kg.
-
This compound Treatment: Continuous subcutaneous (s.c.) infusion of this compound at a dose of 10 ng/kg/day for 7 days, initiated concurrently with the doxorubicin injection. Osmotic mini-pumps are used for continuous delivery.
-
Control Groups:
-
Vehicle control group receiving a continuous s.c. infusion of the vehicle (e.g., 100 µM vitamin C).
-
Saline control group receiving an i.p. injection of saline instead of doxorubicin.
-
-
Outcome Measures:
-
Survival: Monitored daily for 7 days.
-
Cardiac Function: Assessed by echocardiography at baseline and at the end of the study. Parameters include ejection fraction (EF), fractional shortening (FS), heart rate, and cardiac output.
-
Histopathology: Hearts are harvested at the end of the study for histological analysis to assess for necrosis, apoptosis (e.g., TUNEL staining), and fibrosis (e.g., Masson's trichrome staining).
-
Biomarkers: Blood samples can be collected to measure cardiac injury markers such as troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
B. ERK Phosphorylation Assay in Cardiomyocytes
This protocol outlines the general steps for assessing the activation of the ERK signaling pathway in cultured cardiomyocytes in response to this compound.[1][6][7][8][9]
-
Cell Culture:
-
Isolate neonatal rat ventricular myocytes (NRVMs) or adult mouse ventricular myocytes (AMVMs) using standard enzymatic digestion protocols.
-
Plate the cells in appropriate culture dishes and maintain in culture for a specified period to allow for recovery and attachment.
-
-
Serum Starvation: Prior to stimulation, cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation:
-
Treat the cells with varying concentrations of this compound for a short duration (e.g., 5-15 minutes).
-
A vehicle control (e.g., DMSO) is included.
-
To ensure α1-adrenergic receptor specificity, a β-blocker such as propranolol (e.g., 200 nM) can be added prior to this compound stimulation.
-
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
After washing, the membrane is incubated with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Quantification: The band intensities for p-ERK and t-ERK are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the level of ERK activation.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound signaling pathway in cardiomyocytes.
References
- 1. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. licorbio.com [licorbio.com]
- 7. usbio.net [usbio.net]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to A-61603 and Methoxamine for In Vivo Pressor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-61603 and methoxamine, two alpha-adrenergic receptor agonists utilized in in vivo pressor studies. The information presented is collated from experimental data to assist researchers in selecting the appropriate agent for their specific research needs.
Introduction
Both this compound and methoxamine are sympathomimetic agents that elicit a pressor response, an increase in blood pressure, through the activation of alpha-1 (α1) adrenergic receptors. This action leads to vasoconstriction and a subsequent rise in peripheral vascular resistance. However, their distinct receptor selectivity profiles result in differences in potency and potential applications. This compound is a highly potent and selective agonist for the α1A-adrenergic receptor subtype, whereas methoxamine acts as a selective α1-adrenergic receptor agonist with activity across α1 subtypes.[1][2][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the in vivo pressor effects of this compound and methoxamine. It is important to note that the data are derived from separate studies with differing experimental conditions, which should be taken into account when making direct comparisons.
Table 1: In Vivo Pressor Response to this compound
| Parameter | Value | Species/Model | Experimental Conditions | Citation |
| Pressor Potency vs. Phenylephrine | 50- to 100-fold more potent | Conscious Rats | Intravenous administration | [2] |
| Subpressor Dose | 10 ng/kg/day | Mice | Continuous subcutaneous infusion via osmotic mini-pump for 7 days | [4] |
| Maximal Pressor Response (Perfusion Pressure) | 95 ± 9 mmHg at 1 nmole | Mouse Mesenteric Vascular Bed | In vitro perfusion | [5] |
Table 2: In Vivo Pressor Response to Methoxamine
| Parameter | Value | Species/Model | Experimental Conditions | Citation |
| Effective Dose (ED50) for Preventing Hypotension | 2.178 µg/kg/min | Humans (Parturients) | Intravenous infusion during spinal anesthesia | [6] |
| Effective Dose (ED95) for Preventing Hypotension | 4.821 µg/kg/min | Humans (Parturients) | Intravenous infusion during spinal anesthesia | [6] |
| Pressor Effect Onset (IV) | 1-2 minutes | General | Intravenous administration | [7] |
| Pressor Effect Duration (IV) | Approximately 60 minutes | General | Intravenous administration | [7] |
| Pressor Effect Onset (IM) | 15-20 minutes | General | Intramuscular administration | [7] |
| Pressor Effect Duration (IM) | Approximately 90 minutes | General | Intramuscular administration | [7] |
Signaling Pathways
Both this compound and methoxamine exert their pressor effects through the activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of these agonists to the α1-receptor initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are central to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in blood pressure.
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the in vivo pressor effects of this compound or methoxamine in rats.
Experimental Workflow: In Vivo Pressor Assay in Conscious Rats
Detailed Methodology
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used for these studies.[8] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation (Anesthetized):
-
Anesthesia is induced, for example, with urethane or pentobarbitone.[8]
-
A catheter is implanted into the carotid or femoral artery for direct measurement of arterial blood pressure.[8][9]
-
A second catheter is implanted into the jugular or femoral vein for intravenous drug administration.[8][9]
-
The catheters are exteriorized at the back of the neck and secured.
-
-
Post-Surgical Recovery: Animals are allowed to recover from surgery for several days to ensure they are in a stable physiological state before the experiment.
-
Experimental Procedure (Conscious, Freely Moving):
-
On the day of the experiment, the rat is placed in a recording chamber and allowed to acclimatize.
-
The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system for continuous blood pressure recording.[8]
-
The venous catheter is connected to an infusion pump for precise drug delivery.
-
A stable baseline blood pressure is recorded for a sufficient period (e.g., 30 minutes).
-
This compound or methoxamine is administered intravenously in increasing doses to construct a dose-response curve.
-
Blood pressure is continuously monitored throughout the drug administration and for a period afterward to observe the peak pressor effect and the duration of action.
-
-
Data Analysis:
-
The recorded blood pressure waveforms are analyzed to calculate mean arterial pressure (MAP).
-
The change in MAP from baseline is plotted against the administered dose of the agonist to generate a dose-response curve.
-
From this curve, parameters such as the ED50 (the dose that produces 50% of the maximal response) can be calculated to quantify the pressor potency of the compound.
-
Conclusion
Both this compound and methoxamine are effective pressor agents that act via α1-adrenergic receptors. The primary distinction lies in their receptor selectivity, with this compound being a highly selective α1A-agonist and methoxamine being a broader α1-agonist. This difference in selectivity translates to a significantly higher potency for this compound in eliciting a pressor response compared to other α1-agonists like phenylephrine.[2]
The choice between this compound and methoxamine for in vivo pressor studies will depend on the specific research question. This compound is an excellent tool for investigating the specific physiological roles of the α1A-adrenergic receptor subtype in blood pressure regulation. Methoxamine, being a clinically used pressor agent, may be more relevant for studies aiming to model or understand the effects of therapeutic interventions for hypotension. Researchers should carefully consider the receptor selectivity, potency, and the specific experimental context when selecting between these two compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 4. Interaction between Nuclear Receptor and Alpha-Adrenergic Agonist Subtypes in Metabolism and Systemic Hemodynamics of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomised dose-response study of prophylactic Methoxamine infusion for preventing spinal-induced hypotension during Cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
A-61603 vs. Oxymetazoline: A Comparative Analysis of Adrenoceptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adrenoceptor selectivity of two well-characterized alpha-adrenoceptor agonists: A-61603 and oxymetazoline. The information presented herein is compiled from preclinical research to assist in the selection of appropriate pharmacological tools for in vitro and in vivo studies.
Introduction
This compound is a synthetic, potent, and highly selective α1A-adrenoceptor agonist.[1][2][3][4][5] Its selectivity profile makes it a valuable tool for elucidating the physiological and pathological roles of the α1A-adrenoceptor subtype. Oxymetazoline is a widely used imidazoline derivative, known primarily as a topical decongestant, which acts as an agonist at both α1- and α2-adrenoceptors.[6][7][8][9][10] Understanding the distinct selectivity profiles of these two compounds is crucial for accurate interpretation of experimental results.
Receptor Binding Selectivity
Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. These assays typically involve radioligand competition studies where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity.
Table 1: Comparison of Receptor Binding Affinities (Ki values)
| Compound | α1A-adrenoceptor | α1B-adrenoceptor | α1D-adrenoceptor | α2-adrenoceptors | Reference |
| This compound | High Affinity | Low Affinity (>35-fold lower than α1A) | Low Affinity (>35-fold lower than α1A) | Not reported as primary target | [1] |
| Oxymetazoline | High Affinity | Lower affinity than α1A | Weak Affinity | High Affinity | [6][8][11] |
Key Findings from Binding Studies:
-
This compound demonstrates significant selectivity for the α1A-adrenoceptor subtype, with at least a 35-fold higher affinity for α1A compared to α1B and α1D subtypes.[1] One study reported that the high α1A-selectivity of this compound is attributed to a greater than 660-fold selective affinity.[2]
-
Oxymetazoline exhibits a broader binding profile, with high affinity for both α1A and α2-adrenoceptors.[6][7][8] Within the α1-adrenoceptor family, it shows a preference for the α1A subtype over the α1B and has a weak affinity for the α1D subtype.[6][11]
Functional Selectivity
Functional assays measure the ability of a ligand to elicit a cellular response upon binding to its receptor. These assays provide crucial information about a compound's efficacy (its ability to activate the receptor) and potency (the concentration required to produce a given effect).
Table 2: Comparison of Functional Activity
| Compound | α1A-adrenoceptor | α1B-adrenoceptor | α1D-adrenoceptor | α2-adrenoceptors | Reference |
| This compound | Potent Full Agonist | Weak Agonist | Weak Agonist | Not reported as primary target | [1] |
| Oxymetazoline | Partial Agonist (low potency) | No intrinsic activity | No intrinsic activity | Full Agonist (notably α2B) | [7][11][12] |
Key Findings from Functional Studies:
-
This compound acts as a potent full agonist at α1A-adrenoceptors, potently stimulating downstream signaling pathways such as phosphoinositide hydrolysis.[1] In contrast, it is significantly less potent at α1B and α1D receptor subtypes.[1]
-
Oxymetazoline behaves as a partial agonist at α1A-adrenoceptors, with a potency that is considerably lower than its binding affinity.[7][11] It shows no intrinsic activity at α1B and α1D subtypes.[11] Importantly, oxymetazoline is a full agonist at α2B-adrenoceptors, and this activity is thought to contribute significantly to its clinical effects.[7]
Signaling Pathways
The activation of α1- and α2-adrenoceptors initiates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of agonist binding.
Caption: Canonical Gq/11 signaling pathway for α1A-adrenoceptors.
Caption: Gi-coupled signaling pathway for α2-adrenoceptors.
Experimental Protocols
The following provides a generalized overview of the methodologies commonly employed to determine the selectivity of compounds like this compound and oxymetazoline. Specific details may vary between individual studies.
Radioligand Binding Assays
References
- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oxymetazoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. jetir.org [jetir.org]
- 11. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling A-61603
Essential Safety and Handling Guide for A-61603
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of this compound, a potent and selective α1A-adrenoceptor agonist. Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a crystalline solid, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | To prevent inhalation. |
General Handling Precautions:
-
Avoid breathing dust.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.[1]
-
Handle in a well-ventilated area or in a fume hood.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention. |
Storage and Disposal Plan
Proper storage and disposal of this compound are critical for maintaining its stability and ensuring environmental safety.
| Aspect | Guideline |
| Storage | Store at -20°C in a tightly sealed container.[1] Desiccate at +4°C. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. This product should be treated as a hazardous chemical waste. Small quantities can be managed through a licensed professional waste disposal service using "lab-pack" procedures.[2] Do not dispose of down the drain or in regular trash.[3][4] |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-weighing Preparation: Before handling, ensure all necessary PPE is worn. Work in a chemical fume hood to minimize inhalation risk.
-
Weighing: Carefully weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration. This compound is soluble in DMSO at approximately 20 mg/mL.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and handling, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for preparing a stock solution.
Caption: Signaling pathway of this compound via the α1A-adrenoceptor.
Caption: Experimental workflow for this compound stock solution preparation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
